An In-depth Technical Guide to the Mechanism of Action of TM5275 Sodium Introduction Core Mechanism of PAI-1 Inhibition PAI1_Inhibition_Mechanism cluster_0 Standard PAI-1 Inhibition cluster_1 TM5275-Mediated Inhibition P...
TM5275: A Technical Guide to a Novel PAI-1 Inhibitor and its Therapeutic Pathways
Audience: Researchers, scientists, and drug development professionals. Core Mechanism of Action: Inhibition of PAI-1 TM5275_Core_Mechanism cluster_0 Fibrinolytic Cascade cluster_1 PAI-1 Regulation cluster_2 TM5275 Interv...
The Allosteric Modulation of PAI-1 by TM5275: A Technical Overview of the Binding Site and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to PAI-1 and TM5275 Quantitative Analysis of PAI-1 Inhibition The inhibitory potential of TM5275 and other related compounds has been...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PAI-1 and TM5275
Quantitative Analysis of PAI-1 Inhibition
The inhibitory potential of TM5275 and other related compounds has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of PAI-1 Inhibitors
Compound
Target
IC50
Reference(s)
TM5275 sodium
PAI-1
6.95 μM
TM5441
PAI-1
9.7 - 60.3 μM
Tiplaxtinin (PAI-039)
PAI-1
2.7 μM
Aleplasinin (PAZ-417)
PAI-1
655 nM
Toddalolactone
PAI-1
37.31 ± 3.23 μM
Loureirin B
PAI-1
26.10 μM
Table 2: In Vitro Cellular Effects of TM5275
Cell Line
TM5275 Concentration
Observed Effect
Reference(s)
Vascular Endothelial Cells (VECs)
20 and 100 μM
Prolonged retention of tPA-GFP
ES-2 and JHOC-9 (Ovarian Cancer)
70 - 100 μM
Decreased cell viability at 72h
ES-2 and JHOC-9 (Ovarian Cancer)
100 μM
Suppressed cell growth (48h - 96h)
HT1080 and HCT116 (Cancer)
50 μM
Induced intrinsic apoptosis
Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Properties of TM5275 (Rat Models)
Parameter
Dosage
Value
Model
Reference(s)
Antithrombotic Effect
10 mg/kg
60.9 ± 3.0 mg (clot weight)
Thrombosis Model
Antithrombotic Effect
50 mg/kg
56.8 ± 2.8 mg (clot weight)
Thrombosis Model
Peak Plasma Concentration
10 mg/kg (oral)
17.5 ± 5.2 μM
Pharmacokinetics
The TM5275 Binding Site on PAI-1
Mechanism of Action: Allosteric Modulation
The Branched Pathway of Serpin Inhibition
Serpin-protease interactions follow a branched pathway. In the inhibitory pathway, the protease cleaves the P1-P1' bond in the serpin's RCL, leading to a rapid conformational change where the cleaved RCL inserts into β-sheet A. This traps the protease in a stable, inactive acyl-enzyme intermediate. Alternatively, in the substrate pathway, the acyl-enzyme intermediate is hydrolyzed, releasing the active protease and a cleaved, inactive serpin.
TM5275-Induced Substrate Behavior
Downstream Signaling Effects
Key Experimental Protocols
Computational Docking (Representative Protocol)
Ligand Preparation: Generate a 3D structure of TM5275. Assign appropriate atom types and charges and generate possible conformations.
PAI-1/tPA Interaction Assay (SDS-PAGE)
SDS-PAGE: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products on a polyacrylamide gel.
Cell-Based Fibrinolysis Assay (Microscopy)
Cell Culture: Culture vascular endothelial cells (VECs) that are engineered to express GFP-tagged tPA (tPA-GFP).
Treatment: Treat the cells with TM5275 (e.g., 20 and 100 µM) or a vehicle control.
Fibrin Clot Formation: Add plasminogen and fibrinogen to the cell culture to form a fibrin clot on and around the cells.
Live-Cell Imaging: Use confocal laser scanning microscopy to monitor the dissolution of the fibrin clot over time. An increased rate of clot lysis in the presence of TM5275 demonstrates enhanced fibrinolytic activity.
The Structure-Activity Relationship of TM5275 Sodium: A Technical Guide for Drug Development Professionals
Core Concepts: The Significance of PAI-1 Inhibition TM5275, with the chemical name sodium 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoate, emerged from structure-activity relationship...
Author: BenchChem Technical Support Team. Date: November 2025
Core Concepts: The Significance of PAI-1 Inhibition
TM5275, with the chemical name sodium 5-chloro-2-[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]benzoate, emerged from structure-activity relationship studies of its precursor, TM5007, as a derivative with an improved inhibitory profile and better oral bioavailability.
Derivative of TM5275, structure not detailed in sources
Data not readily available
A derivative of TM5275 with reported suppressive effects in murine fatty liver models.
TM5614
Derivative of TM5275, structure not detailed in sources
Data not readily available
A clinical candidate developed from the TM5275 scaffold.[5]
Structure-Activity Relationship (SAR) Insights
The development of TM5275 and its more advanced analogs has been guided by key structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties.
The general structure of TM5275 consists of three main moieties:
A substituted chlorobenzoate group.
An amide linkage to an ethoxyacetyl group.
A terminal diphenylmethylpiperazine group.
Systematic modifications of these regions in the reported 1,400-analog series likely explored the impact of:
Substituents on the benzoate ring: Altering the position and nature of the halogen and other functional groups to optimize binding affinity and selectivity.
Derivatives of the piperazine and diphenylmethyl groups: Exploring different cyclic amines and aromatic substitutions to enhance potency and modulate physicochemical properties like solubility and metabolic stability.
The progression from TM5275 to the clinical candidate TM5614 underscores the success of these optimization efforts in improving the overall drug-like properties of the initial lead compound.
Experimental Protocols
The evaluation of TM5275 and its analogs relies on a series of well-defined in vitro and in vivo experiments.
Assay buffer (e.g., Tris-HCl buffer with Tween 20)
96-well microplate
Microplate reader
Procedure:
Preparation of Reagents:
Prepare a series of dilutions of the test compound (e.g., TM5275) in the assay buffer. A DMSO stock solution is typically used, with the final DMSO concentration in the assay kept low (e.g., <1%) to avoid interference.
Incubation:
tPA Addition and Reaction Initiation:
Incubate for a further period (e.g., 10-15 minutes) at the same temperature.
Chromogenic Substrate Addition and Measurement:
Add the chromogenic tPA substrate to each well.
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
Data Analysis:
Calculate the rate of substrate cleavage (change in absorbance per unit time) for each concentration of the inhibitor.
Determine the IC50 value by fitting the data to a suitable dose-response curve.
In Vivo Models
Rat Thrombosis Model: To assess the antithrombotic efficacy, a common model involves inducing thrombus formation in rats (e.g., by placing a silk thread in a blood vessel). The wet weight of the thrombus is measured after treatment with the test compound (e.g., oral gavage of TM5275 at 10 and 50 mg/kg) and compared to a vehicle-treated control group.
Hepatic Fibrosis Model: The antifibrotic effects of TM5275 have been studied in rat models of nonalcoholic steatohepatitis (NASH). For example, Fischer 344 rats are fed a choline-deficient L-amino-acid-defined diet for several weeks to induce liver fibrosis. The test compound is administered orally, and the extent of fibrosis is assessed through histological analysis (e.g., Sirius Red staining) and measurement of profibrotic gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to TM5275.
Caption: Logical progression of the TM5275 SAR studies.
TM5275 Sodium: A Technical Guide to a Novel PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Role of PAI-1 in Disease Discovery and Development of TM5275 Sodium Lead Optimization Mechanism of Action Preclinical Pharmacolog...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of PAI-1 in Disease
Discovery and Development of TM5275 Sodium
Lead Optimization
Mechanism of Action
Preclinical Pharmacology
The therapeutic potential of TM5275 has been evaluated in a range of preclinical models, demonstrating its efficacy in thrombosis, fibrosis, and cancer.
Antithrombotic Activity
In vivo studies in rats have demonstrated the potent antithrombotic effects of TM5275.
Table 1: Antithrombotic Efficacy of TM5275 in Rat Models
Model
Treatment Group
Dose (mg/kg)
Thrombus Weight (mg)
Percent Inhibition
Arterial Venous Shunt
Vehicle
-
72.5 ± 2.0
-
TM5275
10
60.9 ± 3.0
16%
TM5275
50
56.8 ± 2.8
21.7%
Ticlopidine
500
-
Equivalent to 50 mg/kg TM5275
Data sourced from MedchemExpress.
Anti-Fibrotic Activity
TM5275 has shown significant anti-fibrotic effects in models of hepatic and intestinal fibrosis.
Table 2: Efficacy of TM5275 in a Rat Model of Hepatic Fibrosis
Table 3: In Vitro Anti-Proliferative Effects of TM5275
Cell Line
Cancer Type
Treatment
Effect
ES-2
Ovarian Cancer
70-100 μM TM5275 (72h)
Decreased cell viability
JHOC-9
Ovarian Cancer
70-100 μM TM5275 (72h)
Decreased cell viability
ES-2
Ovarian Cancer
100 μM TM5275 (48-96h)
Suppressed cell growth
Data sourced from MedchemExpress.
Pharmacokinetics and Toxicology
TM5275 exhibits a favorable pharmacokinetic profile with good oral bioavailability in preclinical species.
Table 4: Pharmacokinetic Parameters of TM5275
Species
Dose (mg/kg, oral)
Cmax (μM)
Tmax (hours)
Rat
10
17.5 ± 5.2
-
Mouse
50
-
1, 2, 6, 24 (sampling times)
Data for rats sourced from MedchemExpress.
Toxicology studies in mice and rats have indicated very low toxicity for TM5275.
Signaling Pathways
PAI-1 Inhibition and Fibrinolysis
Modulation of TGF-β Signaling in Fibrosis
Caption: TM5275's effect on TGF-β signaling.
Experimental Protocols
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)
This model is used to evaluate the antithrombotic efficacy of compounds in an arterial setting.
Animal Preparation: Male Wistar rats are anesthetized. The right common carotid artery is exposed through a midline cervical incision.
Thrombosis Induction: A piece of filter paper (e.g., 2x3 mm) saturated with a ferric chloride (FeCl₃) solution (e.g., 35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).
Blood Flow Monitoring: A Doppler flow probe is placed around the artery, proximal to the injury site, to monitor blood flow continuously. Time to occlusion (TTO) is recorded as the time from FeCl₃ application to the cessation of blood flow.
Drug Administration: TM5275 or vehicle is administered orally at specified times before the induction of thrombosis.
Endpoint: The primary endpoint is the time to arterial occlusion.
In Vitro PAI-1 Inhibition Assay (Chromogenic)
Procedure:
a. PAI-1 is pre-incubated with various concentrations of TM5275 in a microplate well for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
b. A fixed concentration of tPA is added to the wells and incubated for another period (e.g., 10 minutes) to allow PAI-1 to inhibit tPA.
c. The chromogenic substrate is added to the wells.
d. The absorbance is measured at a specific wavelength (e.g., 405 nm) over time.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of TM5275 on the viability and proliferation of cancer cells.
Cell Culture: Cancer cells (e.g., ES-2 ovarian cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.
Treatment: The cells are treated with various concentrations of TM5275 or vehicle (DMSO) and incubated for a specified period (e.g., 24, 48, 72, 96 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is read at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
An In-Depth Technical Guide to the In Vitro PAI-1 Activity Assay of TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals Introduction to TM5275 and PAI-1 Mechanism of Action of TM5275 Quantitative Data Presentation The in vitro efficacy of TM5275 has been quantified through va...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to TM5275 and PAI-1
Mechanism of Action of TM5275
Quantitative Data Presentation
The in vitro efficacy of TM5275 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Parameter
Value
Assay Type
Reference
IC50
6.95 μM
Cell-free PAI-1 activity assay
Cell Line
Treatment
Effect
Quantitative Data
Reference
HSC-T6 (rat hepatic stellate cells)
TGF-β1
Upregulation of Serpine1 (PAI-1) mRNA
-
HSC-T6
TGF-β1 + TM5275
Inhibition of TGF-β1-induced Serpine1 mRNA upregulation
-
HSC-T6
TGF-β1
Increased cell proliferation
-
HSC-T6
TGF-β1 + TM5275
Suppression of TGF-β1-mediated cell proliferation
-
HSC-T6
TGF-β1
Increased phosphorylation of AKT
-
HSC-T6
TGF-β1 + TM5275
Suppression of TGF-β1-stimulated AKT phosphorylation
No significant effect on ERK1/2 and SMAD2/3 phosphorylation
ES-2 and JHOC-9 (ovarian cancer cells)
TM5275 (70-100 μM) for 72h
Decreased cell viability
-
ES-2 and JHOC-9
TM5275 (100 μM) for 48-96h
Suppression of cell growth
-
Vascular Endothelial Cells (VECs)
TM5275 (20 and 100 μM)
Prolonged retention of tPA-GFP
Inhibition of tPA-GFP-PAI-1 complex formation
Table 2: Summary of In Vitro Cell-Based Assay Data for TM5275.
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)
TM5275 sodium salt
96-well microplate
Microplate reader
Procedure:
Prepare a stock solution of TM5275 in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.
Initiate the chromogenic reaction by adding a mixture of plasminogen and the chromogenic plasmin substrate to all wells.
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period (e.g., 30 minutes) using a microplate reader.
The rate of change in absorbance (mOD/min) is calculated for each well.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the TM5275 concentration and fitting the data to a sigmoidal dose-response curve.
PAI-1/tPA Complex Formation Assay (SDS-PAGE and Western Blot)
Materials:
Human single-chain tPA
TM5275 sodium salt
Reaction Buffer (e.g., PBS, pH 7.4)
SDS-PAGE gels
Western blot equipment and reagents
HRP-conjugated secondary antibody
Chemiluminescent substrate
Procedure:
Prepare a dilution series of TM5275 in Reaction Buffer.
Add a fixed concentration of tPA to each reaction and incubate for a further period (e.g., 10 minutes) at 37°C.
Stop the reaction by adding non-reducing SDS-PAGE sample buffer.
Separate the proteins on an SDS-PAGE gel.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell-Based TGF-β1-Induced PAI-1 Expression and Signaling Assay
Materials:
HSC-T6 cells (or other relevant cell line)
Cell culture medium and supplements
Recombinant human TGF-β1
TM5275 sodium salt
Cell lysis buffer and reagents for Western blotting
Primary antibodies against phospho-AKT, total AKT, and a loading control (e.g., β-actin)
HRP-conjugated secondary antibody
Procedure:
Seed HSC-T6 cells in appropriate culture plates and allow them to adhere overnight.
Serum-starve the cells for a few hours before treatment.
Pre-treat the cells with various concentrations of TM5275 for a defined period (e.g., 1 hour).
Stimulate the cells with a fixed concentration of TGF-β1 for a specific duration (e.g., 24 hours for mRNA analysis, or shorter time points like 15-60 minutes for signaling pathway analysis).
Lyse the cells and extract total RNA.
Perform reverse transcription to generate cDNA.
For signaling pathway analysis (Western Blot):
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
Determine the protein concentration of the lysates.
Separate the proteins by SDS-PAGE and transfer to a membrane.
Probe the membrane with primary antibodies against phospho-AKT and total AKT.
After incubation with a secondary antibody, visualize the bands and perform densitometric analysis to quantify the ratio of phosphorylated to total protein.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows described in this guide.
Caption: Simplified TGF-β signaling pathway and the inhibitory effect of TM5275 on AKT phosphorylation.
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Quantitative Selectivity and Potency Profile
Target
IC50
Organism
Notes
Plasminogen Activator Inhibitor-1 (PAI-1)
6.95 µM
Not specified
Orally bioavailable small molecule inhibitor.
Mechanism of Action
Signaling Pathway Modulated by TM5275
The following diagram illustrates the role of TM5275 in the fibrinolytic pathway.
Experimental Protocols
Reagents and Materials:
Human recombinant tPA
Spectrofluorogenic tPA substrate
Assay buffer (e.g., PBS, pH 7.4 with 0.01% Tween 20)
TM5275 stock solution in DMSO
96-well black microplate
Fluorometric plate reader
Procedure:
Prepare serial dilutions of TM5275 in assay buffer.
Add the different concentrations of TM5275 to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
Add a fixed concentration of tPA to each well and incubate for another period (e.g., 10 minutes) at room temperature.
Initiate the reaction by adding the spectrofluorogenic tPA substrate.
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
The rate of substrate cleavage is proportional to the residual tPA activity.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TM5275 concentration and fitting the data to a dose-response curve.
Cell-Based Fibrinolysis Assay
This assay assesses the ability of TM5275 to enhance fibrinolysis in a cellular context.
Reagents and Materials:
Vascular endothelial cells
Cell culture medium
Fibrinogen labeled with a fluorescent probe
Thrombin
Plasminogen
TM5275
Fluorescence microscope or plate reader
Procedure:
Wash the cells and add a solution containing fluorescently labeled fibrinogen and thrombin to form a fibrin clot over the cell layer.
Add plasminogen to the wells.
Treat the cells with different concentrations of TM5275 or a vehicle control.
Incubate the plate and monitor the dissolution of the fibrin clot over time by measuring the release of the fluorescent probe into the supernatant or by imaging the remaining clot.
Quantify the extent of fibrinolysis at different time points for each concentration of TM5275.
In Vivo Studies and Therapeutic Potential
TM5275 has been evaluated in various preclinical models, demonstrating its therapeutic potential.
Antithrombotic Activity: In non-human primate models, TM5275 has shown antithrombotic benefits without a significant bleeding effect.
Hepatic Fibrosis: In rat models of metabolic syndrome, orally administered TM5275 attenuated the development of hepatic fibrosis by suppressing the proliferation and fibrogenic activity of activated hepatic stellate cells. This effect is partly attributed to the inhibition of TGF-β1-stimulated pathways.
Intestinal Fibrosis: In mouse models of chronic intestinal inflammation, oral administration of TM5275 reduced collagen accumulation, suggesting its potential as a treatment for intestinal fibrosis in conditions like Crohn's disease.
Ovarian Cancer: TM5275 has been shown to decrease cell viability and suppress cell growth in ovarian cancer cell lines, indicating a potential role in cancer therapy.
An In-Depth Technical Guide to the Fibrinolytic Effects of TM5275 Sodium Audience: Researchers, scientists, and drug development professionals. Executive Summary Core Mechanism of Action cluster_0 Fibrinolytic Cascade cl...
Author: BenchChem Technical Support Team. Date: November 2025
An In-Depth Technical Guide to the Fibrinolytic Effects of TM5275 Sodium
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Core Mechanism of Action
Caption: Mechanism of TM5275 in the fibrinolytic pathway.
Quantitative Data Summary: Potency and Efficacy
The activity of TM5275 has been quantified in various in vitro and in vivo models. The following tables summarize the key data points from preclinical studies.
TM5275's primary effect is the enhancement of fibrinolysis. Studies on vascular endothelial cells (VECs) have shown that it not only increases fibrinolytic potential in the surrounding plasma but also directly impacts the cell surface environment where fibrinolysis is often initiated.
Enhanced Plasmin Generation: By protecting tPA, TM5275 leads to a time-dependent increase in plasminogen accumulation and subsequent plasmin generation on the VEC surface.
Accelerated Fibrin Clot Lysis: The culmination of these effects is a measurable enhancement in the dissolution of fibrin clots formed on and around tPA-expressing cells.
Beyond direct fibrinolysis, TM5275 exhibits anti-fibrotic properties by interfering with TGF-β1 signaling. In hepatic stellate cells (HSCs), a key cell type in liver fibrosis, TM5275 was shown to suppress TGF-β1-stimulated proliferation and collagen synthesis by inhibiting AKT phosphorylation.
Caption: TM5275 inhibition of TGF-β1-mediated fibrotic signaling.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key assays used to characterize TM5275's effects on fibrinolysis at the cellular level.
Protocol: tPA Retention on VECs via Total Internal Reflection Fluorescence Microscopy (TIRFM)
Objective: To visualize and quantify the retention time of secreted tPA on the surface of vascular endothelial cells in the presence or absence of TM5275.
Methodology:
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured on fibronectin-coated glass-bottom dishes suitable for TIRFM.
Transfection: Cells are transfected with a plasmid encoding for tPA tagged with a green fluorescent protein (tPA-GFP) using a suitable lipid-based transfection reagent.
Pre-incubation: 24-48 hours post-transfection, cells are washed with serum-free media. Experimental groups are pre-incubated with vehicle control or TM5275 (20 μM and 100 μM) for 30 minutes.
Stimulation of Secretion: tPA-GFP secretion is stimulated by adding a secretagogue (e.g., histamine or phorbol 12-myristate 13-acetate).
TIRF Imaging: Immediately following stimulation, the cell surface is imaged using TIRFM. This technique selectively excites fluorophores within ~100 nm of the glass-water interface, allowing for specific visualization of cell-surface-retained tPA-GFP.
Data Acquisition: Time-lapse images are captured every 10 seconds for a period of 20-30 minutes.
Analysis: The fluorescence intensity of individual tPA-GFP puncta on the cell surface is tracked over time. The decay of the fluorescence signal, representing the dissociation of tPA-GFP from the cell surface, is fitted to an exponential decay curve to calculate the retention half-life for each experimental condition.
Protocol: Fibrin Clot Lysis Assay via Confocal Laser Scanning Microscopy
Objective: To visually and quantitatively assess the rate of fibrin clot dissolution on the surface of tPA-expressing cells treated with TM5275.
Methodology:
Cell Preparation: HUVECs expressing tPA-GFP are prepared as described in protocol 4.1.
Fibrin Clot Formation: The cell culture medium is replaced with a fibrinogen solution containing Alexa Fluor 647-labeled fibrinogen (for visualization) and plasminogen. A low concentration of thrombin is added to initiate fibrin polymerization, forming a fluorescently labeled fibrin clot over the cell monolayer.
Treatment Application: Immediately after clot formation, the overlaying solution is replaced with a medium containing either vehicle control or TM5275 (20 μM and 100 μM).
Confocal Imaging: The cells and the overlying clot are imaged using a confocal laser scanning microscope. A z-stack is acquired at multiple positions every 5-10 minutes for several hours.
Analysis: The total fluorescence intensity of the Alexa Fluor 647-labeled fibrin clot is quantified for each time point. The rate of decrease in fluorescence, corresponding to the rate of clot lysis, is calculated. Areas of lysis (dark zones) appearing around tPA-GFP expressing cells are also measured.
Caption: Experimental workflow for the VEC fibrin clot lysis assay.
The Interplay of TM5275 and Sodium in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction TM5275: A Potent Inhibitor of PAI-1-Mediated Fibrosis Mechanism of Action Furthermore, TM5275 has been shown to modulate the transforming growt...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM5275: A Potent Inhibitor of PAI-1-Mediated Fibrosis
Mechanism of Action
Furthermore, TM5275 has been shown to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis. In hepatic stellate cells (HSCs), TM5275 attenuates TGF-β1-stimulated proliferation and fibrogenic activity by inhibiting AKT phosphorylation, without affecting SMAD2/3 and ERK1/2 phosphorylation.
Quantitative Data on the Effects of TM5275
The anti-fibrotic efficacy of TM5275 has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.
Parameter
Value
Reference
IC50 for PAI-1 Inhibition
6.95 μM
In Vivo Model
Treatment Group
Parameter
Result
Reference
TNBS-induced intestinal fibrosis in mice
50 mg/kg TM5275
Collagen Deposition
Significantly reduced compared to control
TNBS-induced intestinal fibrosis in mice
50 mg/kg TM5275
MMP-9 Production
Upregulated compared to control
Rat thrombosis model
10 mg/kg TM5275
Blood Clot Weight
60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle)
Rat thrombosis model
50 mg/kg TM5275
Blood Clot Weight
56.8 ± 2.8 mg (vs. 72.5 ± 2.0 mg in vehicle)
Signaling Pathways
The signaling cascade initiated by TGF-β and modulated by TM5275 is crucial in the context of ECM remodeling.
Caption: TM5275 modulates TGF-β signaling in fibrosis.
Experimental Protocols
This model is widely used to study intestinal fibrosis, mimicking aspects of Crohn's disease.
Animals: 6-week-old female BALB/c mice are typically used.
Induction:
Mice are anesthetized.
A catheter is inserted intrarectally.
A solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol is administered. The concentration and volume of TNBS and ethanol need to be optimized for the specific mouse strain and housing conditions to achieve significant fibrosis with minimal mortality.
Repeated administrations (e.g., weekly for several weeks) are necessary to induce chronic inflammation and fibrosis.
TM5275 Administration: TM5275 can be administered orally, for example, as a carboxymethyl cellulose suspension, daily for a specified period after the induction of fibrosis.
Assessment of Fibrosis:
Histology: Colon tissues are fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition.
Collagen Content: Quantified using the Sircol collagen assay.
MMP-9 Levels: Measured in colon tissue homogenates by ELISA.
This dye-binding assay quantifies the total soluble or insoluble collagen content in tissues.
Sample Preparation (for insoluble collagen):
A weighed amount of tissue (e.g., 20-30 mg) is placed in a digestion tube.
A fragmentation reagent is added, and the sample is incubated at 65°C for 2-3 hours to convert insoluble collagen to soluble gelatin.
The sample is centrifuged to obtain a clear supernatant.
Assay Procedure:
Aliquots of the supernatant (or standards) are added to microcentrifuge tubes.
Sircol Dye Reagent is added, and the mixture is incubated for 30 minutes to allow the formation of a collagen-dye complex precipitate.
The tubes are centrifuged, and the supernatant containing unbound dye is discarded.
The pellet is washed, and the bound dye is released using a release reagent.
The absorbance of the released dye is measured spectrophotometrically (typically around 550-556 nm).
Collagen concentration is determined by comparison to a standard curve.
This immunoassay quantifies the concentration of MMP-9 in biological samples.
Sample Preparation (Tissue Homogenate):
Tissue is weighed and homogenized on ice in a suitable buffer (e.g., PBS with protease inhibitors).
The homogenate is centrifuged at high speed (e.g., 5000 x g) at 4°C to pellet cellular debris.
The supernatant is collected for analysis.
Assay Procedure (Sandwich ELISA):
A microplate pre-coated with an anti-MMP-9 antibody is used.
Standards and samples are added to the wells and incubated.
After washing, a biotin-conjugated anti-MMP-9 antibody is added and incubated.
Following another wash, streptavidin-HRP conjugate is added and incubated.
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
The absorbance is read at 450 nm, and the MMP-9 concentration is calculated from the standard curve.
Sodium: A Modulator of ECM Homeostasis
Emerging evidence suggests that local sodium concentrations can significantly influence ECM remodeling, particularly in the skin. High salt conditions have been shown to alter fibroblast behavior and ECM production.
Mechanism of Action
High extracellular sodium concentrations can create a hyperosmotic environment, which can directly impact cellular functions. In human dermal fibroblasts, a high-salt environment has been shown to decrease cell motility and ECM production. Specifically, sodium ions, but not chloride ions, appear to be crucial for modulating collagen production.
Quantitative Data on the Effects of Sodium
In Vitro Model
Condition
Parameter
Result
Reference
Human Dermal Fibroblasts
High Salt Diet (in vivo model)
Acta2, Fn, and Col1a1 expression in inflamed skin
Decreased
Human Fibroblastic Cells
0.1M excess NaCl in culture medium
Collagen Synthesis
Increased
Human Fibroblastic Cells
0.1M excess NaCl in culture medium
Ratio of Type III to Total Collagen
Increased
Human Peritoneal Fibroblasts
Additional NaCl in culture media
Fibronectin (FN) mRNA expression
Increased
Human Peritoneal Fibroblasts
Additional NaCl in culture media
Collagen level
Increased
Experimental Workflow for High Salt Fibroblast Culture
Caption: Workflow for studying high salt effects on fibroblasts.
Experimental Protocols
Cell Isolation and Culture:
Primary fibroblasts can be isolated from tissue biopsies (e.g., skin).
Cells are typically cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
High Salt Treatment:
Once cells reach a desired confluency (e.g., 80-90%), the standard medium is replaced with a medium containing an elevated concentration of NaCl (e.g., an additional 0.1 M).
An osmotic control, such as mannitol at an equimolar concentration, should be included to distinguish between ionic and osmotic effects.
Analysis of ECM Production:
RNA Isolation and qPCR: To measure the mRNA expression of ECM genes like COL1A1 and FN1.
Collagen Assay: To quantify total collagen in the cell lysate or conditioned medium.
Western Blotting: To analyze the protein levels of specific ECM components.
Potential Interplay between TM5275 and Sodium in ECM Remodeling
Caption: Hypothesized interplay of sodium and TM5275 in ECM.
In-Depth Technical Guide: Preclinical Pharmacology of TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction to TM5275 Mechanism of Action Signaling Pathways In the context of fibrosis, particularly liver fibrosis, TM5275 has been sho...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to TM5275
Mechanism of Action
Signaling Pathways
In the context of fibrosis, particularly liver fibrosis, TM5275 has been shown to interfere with the transforming growth factor-beta 1 (TGF-β1) signaling pathway in hepatic stellate cells (HSCs). TGF-β1 is a potent pro-fibrotic cytokine that stimulates HSC activation and extracellular matrix deposition. TM5275 attenuates TGF-β1-stimulated proliferation and fibrogenic activity of HSCs by inhibiting the phosphorylation of AKT, a key downstream signaling molecule.[1]
Caption: Simplified TGF-β1 signaling pathway in hepatic stellate cells and the inhibitory action of TM5275.
Pharmacokinetic studies in rats have demonstrated the oral bioavailability of TM5275. Following a single oral administration of 10 mg/kg in rats, a maximum plasma concentration (Cmax) of 17.5 ± 5.2 μM was achieved.[2] Comprehensive pharmacokinetic parameters such as time to maximum concentration (Tmax), elimination half-life (t1/2), and absolute oral bioavailability are not yet fully publicly available.
In a mouse model of intestinal fibrosis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), TM5275 demonstrated anti-fibrotic activity.
Model
Species
Dosing Regimen (Oral)
Key Findings
Reference
TNBS-Induced Colitis
Mouse
50 mg/kg/day
Significantly reduced collagen deposition.
Toxicology
Preclinical studies in rodents and primates have indicated that TM5275 has a low toxicity profile, with no observed adverse effects on major organ systems or hemostatic function. However, specific quantitative toxicological data, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), are not publicly available.
Experimental Protocols
In Vivo Models
This model is commonly used to evaluate the efficacy of antithrombotic agents.
Caption: Experimental workflow for the rat ferric chloride-induced thrombosis model.
Protocol:
Animal Preparation: Anesthetize male Sprague-Dawley rats. Make a midline cervical incision and carefully expose the common carotid artery.
Drug Administration: Administer TM5275 or vehicle orally at the desired dose and time point before thrombus induction.
Thrombus Induction: Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 10-50%) to the adventitial surface of the exposed carotid artery for a defined period (e.g., 5-10 minutes).
Blood Flow Monitoring: Monitor carotid artery blood flow using a Doppler flow probe to determine the time to occlusion.
Thrombus Isolation and Measurement: After a set period, excise the thrombosed arterial segment and weigh the isolated thrombus.
This is a well-established nutritional model for inducing non-alcoholic steatohepatitis (NASH) and subsequent liver fibrosis.
Protocol:
Animal Model: Use male Fischer 344 rats.
Dietary Induction: Feed the rats a CDAA diet for an extended period (e.g., 12 weeks) to induce liver fibrosis. A control group should receive a choline-supplemented amino acid (CSAA) diet.
Drug Administration: Administer TM5275 or vehicle in the drinking water at the desired daily dose (e.g., 50 mg/kg/day).
Assessment of Fibrosis: At the end of the study period, sacrifice the animals and collect liver tissue for histological analysis (e.g., Sirius Red staining for collagen), and biochemical assays (e.g., hydroxyproline content).
In Vitro Assays
This assay is used to evaluate the effect of TM5275 on a key signaling pathway in HSC activation.
Caption: Workflow for the TGF-β1-induced AKT phosphorylation assay.
Protocol:
Cell Culture: Culture a rat hepatic stellate cell line (e.g., HSC-T6) in appropriate media. Seed the cells in culture plates and allow them to adhere.
Serum Starvation: Before treatment, serum-starve the cells for a period (e.g., 24 hours) to reduce basal signaling.
Treatment: Pre-incubate the cells with various concentrations of TM5275 or vehicle for a defined time (e.g., 1 hour).
Stimulation: Stimulate the cells with recombinant TGF-β1 (e.g., 10 ng/mL) for a specific duration (e.g., 30 minutes).
Cell Lysis and Western Blotting: Lyse the cells and collect the protein extracts. Perform Western blotting using primary antibodies against phosphorylated AKT (p-AKT) and total AKT. Use an appropriate loading control (e.g., β-actin or GAPDH).
Quantification: Quantify the band intensities to determine the ratio of p-AKT to total AKT.
Application Notes and Protocols for In Vivo Experiments with TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals Mechanism of Action cluster_0 TM5275 Mechanism of Action TM5275 TM5275 sodium PAI1 PAI-1 TM5275->PAI1 Inhibits PA tPA / uPA PAI1->PA Inhibits Plasminogen Pl...
Application Notes and Protocols: TM5275 Sodium Dosage for Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals Introduction Quantitative Data Summary The following tables summarize the dosages and administration of TM5275 in various mouse models of fibrosis as report...
One of the key downstream effects of TM5275 is the inhibition of AKT phosphorylation.[4] The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation, and its inhibition by TM5275 contributes to the suppression of fibrotic processes.
Caption: TGF-β signaling pathway in fibrosis and points of intervention by TM5275.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for inducing and assessing fibrosis in mouse models and the subsequent evaluation of TM5275's efficacy.
Caption: General experimental workflow for evaluating TM5275 in mouse models of fibrosis.
Detailed Experimental Protocols
Protocol 1: Induction of Lung Fibrosis with Bleomycin
Materials:
Bleomycin sulfate
Sterile saline (0.9% NaCl)
Anesthetic (e.g., isoflurane)
Animal gavage needles
Procedure:
Anesthetize mice (e.g., C57BL/6, 8-10 weeks old) using isoflurane.
Intratracheally instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.
Allow the mice to recover on a warming pad.
Begin TM5275 or vehicle treatment at a predetermined time point post-bleomycin administration (e.g., day 7 for therapeutic intervention studies).
Administer TM5275 (e.g., 40 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 14-21 days).
At the end of the treatment period, euthanize the mice and collect lung tissue for analysis.
Protocol 2: Induction of Intestinal Fibrosis with TNBS
Materials:
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
Ethanol
Carboxymethyl cellulose (CMC)
Catheter
Procedure:
Anesthetize mice (e.g., BALB/c, 6-8 weeks old).
Slowly administer TNBS (typically 1.0-2.5 mg in 100 µL of 50% ethanol) intrarectally using a catheter.
To induce chronic fibrosis, repeat the TNBS administration weekly for a specified number of weeks (e.g., 6-8 weeks).[3]
Initiate TM5275 or vehicle treatment after the onset of fibrosis.
Orally administer TM5275 (e.g., 10 or 50 mg/kg) suspended in CMC daily.
Continue treatment for a specified duration (e.g., 2 weeks).
At the end of the study, euthanize the mice and collect colon tissue for analysis.
Protocol 3: Sircol Collagen Assay for Tissue Samples
Materials:
Sircol™ Soluble Collagen Assay kit
Pepsin
0.5 M acetic acid
Homogenizer
Microplate reader
Procedure:
Excise and weigh a portion of the fibrotic tissue (e.g., lung, colon).
Homogenize the tissue in 0.5 M acetic acid containing pepsin (e.g., 1 mg/10 mg of tissue).
Incubate the homogenate at 4°C overnight with gentle shaking to extract soluble collagen.
Centrifuge the homogenate to pellet insoluble material.
Collect the supernatant containing the acid-pepsin soluble collagen.
Follow the manufacturer's instructions for the Sircol™ assay to quantify the collagen content in the supernatant.
Briefly, add Sircol dye reagent to the samples and standards, incubate, and then centrifuge to pellet the collagen-dye complex.
Discard the supernatant, and dissolve the pellet in the alkali reagent provided.
Read the absorbance at 555 nm using a microplate reader.
Calculate the collagen concentration based on the standard curve.
Protocol 4: Hydroxyproline Assay for Total Collagen Content
Materials:
Hydroxyproline assay kit
Hydrochloric acid (6 M)
Heating block or oven
Activated charcoal
Procedure:
Take a known weight of the tissue sample.
Hydrolyze the tissue in 6 M HCl at 110-120°C for 18-24 hours in a sealed tube.
Neutralize the hydrolysate with NaOH.
Decolorize the sample with activated charcoal if necessary and centrifuge.
Use the supernatant for the hydroxyproline assay following the kit manufacturer's protocol.
The principle of the assay involves the oxidation of hydroxyproline, followed by a colorimetric reaction.
Read the absorbance at the specified wavelength (typically around 560 nm).
Calculate the hydroxyproline content from a standard curve and convert to total collagen content (hydroxyproline content is approximately 13.5% of collagen by weight).
Protocol 5: Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
Materials:
Formalin-fixed, paraffin-embedded tissue sections
Primary antibody against α-SMA
HRP-conjugated secondary antibody
DAB substrate kit
Hematoxylin for counterstaining
Microscope
Procedure:
Deparaffinize and rehydrate the tissue sections.
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
Block endogenous peroxidase activity with 3% hydrogen peroxide.
Block non-specific binding with a blocking serum.
Incubate the sections with the primary anti-α-SMA antibody overnight at 4°C.
Wash the sections and incubate with the HRP-conjugated secondary antibody.
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of antigen localization.
Counterstain the sections with hematoxylin.
Dehydrate, clear, and mount the slides.
Examine the slides under a microscope to visualize and quantify the α-SMA positive cells (myofibroblasts).
Protocol 6: Quantitative PCR (qPCR) for Fibrotic Gene Expression
Materials:
RNA extraction kit
cDNA synthesis kit
qPCR master mix
Primers for target genes (e.g., Col1a1, Tgfb1) and a housekeeping gene (e.g., Gapdh, Actb)
Real-time PCR instrument
Procedure:
Extract total RNA from the tissue samples using a suitable RNA extraction kit.
Assess the quality and quantity of the extracted RNA.
Synthesize cDNA from the RNA using a reverse transcription kit.
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the genes of interest.
Run the qPCR reaction on a real-time PCR instrument.
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to the housekeeping gene.
These protocols provide a foundation for investigating the anti-fibrotic effects of TM5275 in mouse models. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines.
Application Notes and Protocols for TM5275 Sodium Oral Gavage Administration in Rats
Audience: Researchers, scientists, and drug development professionals. Introduction: Mechanism of Action Signaling Pathway of TM5275 in Attenuating Hepatic Fibrosis cluster_fibrosis Fibrotic Cascade TGFb TGF-β1 PAI1_exp...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mechanism of Action
Signaling Pathway of TM5275 in Attenuating Hepatic Fibrosis
Quantitative Data from In Vivo Rat Studies
The following tables summarize the quantitative data from key studies involving the oral administration of TM5275 in rats.
Table 1: Efficacy of TM5275 in a Rat Thrombosis Model
Treatment Group
Dose (mg/kg)
Route
Blood Clot Weight (mg, mean ± SD)
Reference
Vehicle (0.5% CMC)
-
Oral Gavage
72.5 ± 2.0
TM5275
10
Oral Gavage
60.9 ± 3.0
TM5275
50
Oral Gavage
56.8 ± 2.8
Ticlopidine
500
Oral Gavage
Equivalent to 50 mg/kg TM5275
Table 2: Pharmacokinetics of TM5275 in Rats
Dose (mg/kg)
Route
Plasma Concentration (μM, mean ± SD)
Time Point
Reference
10
Oral Gavage
17.5 ± 5.2
Not specified
Table 3: Effects of TM5275 on Hepatic Fibrosis in a Rat Model
Treatment Group
Dose (mg/kg/day)
Route
Key Findings
Reference
CDAA Diet + Vehicle
-
Drinking Water
Severe hepatic fibrosis
CDAA Diet + TM5275
50
Drinking Water
Marked amelioration of hepatic fibrosis, suppressed proliferation of activated hepatic stellate cells
Experimental Protocols
Protocol 1: Preparation of TM5275 Sodium for Oral Gavage
This protocol describes the preparation of a TM5275 sodium suspension for oral administration to rats.
Materials:
TM5275 sodium salt (e.g., from MedchemExpress, Selleck Chemicals)
Vehicle: 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water
Sterile water for injection or distilled water
Weighing scale
Spatula
Conical tubes (15 mL or 50 mL)
Vortex mixer
Magnetic stirrer and stir bar (optional)
Procedure:
Calculate the required amount of TM5275 sodium and vehicle. The volume to be administered is typically between 10-20 mL/kg body weight for rats. For a target dose of 50 mg/kg in a 300g rat, with a dosing volume of 10 mL/kg, the final concentration of the suspension should be 5 mg/mL.
Prepare the 0.5% CMC-Na vehicle. Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. Mix thoroughly until a homogenous solution is formed. A magnetic stirrer can be used to facilitate dissolution.
Weigh the TM5275 sodium. Accurately weigh the calculated amount of TM5275 sodium powder.
Prepare the suspension. Add the weighed TM5275 sodium to the appropriate volume of the 0.5% CMC-Na vehicle in a conical tube.
Mix thoroughly. Vortex the suspension vigorously until a homogenous suspension is achieved. Ensure there are no visible clumps of powder. For larger volumes, a magnetic stirrer can be used. The suspension should be prepared fresh daily.
Experimental Workflow for TM5275 Suspension Preparation
TM5275 Sodium: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action Data Presentation Table 1: In Vitro Efficacy of TM5275 Cell LineCell TypeEffectConcentration RangeTreatment DurationReferen...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
Table 1: In Vitro Efficacy of TM5275
Cell Line
Cell Type
Effect
Concentration Range
Treatment Duration
Reference
ES-2
Ovarian Cancer
Decreased cell viability, suppressed cell growth
70-100 µM
72 hours
JHOC-9
Ovarian Cancer
Decreased cell viability, suppressed cell growth
70-100 µM
72 hours
HT1080
Fibrosarcoma
Increased apoptosis (caspase 3/7 activity)
Up to 100 µM
Not specified
HCT116
Colon Carcinoma
Increased apoptosis (caspase 3/7 activity)
Up to 100 µM
Not specified
HSC-T6
Rat Hepatic Stellate Cells
Inhibition of TGF-β1-stimulated proliferation and fibrogenic activity
Not specified
Not specified
Signaling Pathways Affected by TM5275
Experimental Protocols
Protocol 1: Preparation of TM5275 Sodium Stock Solution
This protocol describes the preparation of a stock solution of TM5275 sodium for use in cell culture experiments.
Materials:
TM5275 sodium salt
Dimethyl sulfoxide (DMSO), cell culture grade
Sterile microcentrifuge tubes or vials
Procedure:
Determine the desired concentration of the stock solution. A common stock concentration is 100 mM.
Based on the molecular weight of TM5275 sodium, calculate the mass of the compound needed to prepare the desired volume and concentration of the stock solution.
Aseptically weigh the calculated amount of TM5275 sodium and transfer it to a sterile microcentrifuge tube.
Add the appropriate volume of DMSO to the tube to achieve the desired concentration. For example, for a 100 mM stock solution, dissolve the TM5275 sodium in a volume of DMSO that will result in this final concentration.
Vortex the tube until the TM5275 sodium is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Note: DMSO can be toxic to cells at high concentrations. Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically <0.5%).
Protocol 2: General Cell Culture Experiment with TM5275
This protocol provides a general workflow for treating cultured cells with TM5275.
Materials:
Cultured cells of interest
Complete cell culture medium appropriate for the cell line
TM5275 sodium stock solution (from Protocol 1)
Phosphate-buffered saline (PBS)
Cell culture plates or flasks
Sterile pipette tips and tubes
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density suitable for the specific assay and cell line.
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
Preparation of Treatment Media:
Thaw the TM5275 stock solution.
Prepare serial dilutions of the TM5275 stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
Include a vehicle control (medium with the same concentration of DMSO as the highest TM5275 concentration) in your experimental design.
Cell Treatment:
After the cells have adhered, carefully aspirate the old medium.
Add the prepared treatment media (containing different concentrations of TM5275 or the vehicle control) to the respective wells.
Return the plates to the incubator and culture for the desired treatment duration (e.g., 24, 48, or 72 hours).
Endpoint Assay:
Following the treatment period, perform the desired endpoint assay to assess the effects of TM5275. This could include:
Cell Viability/Proliferation Assays (e.g., MTT, WST-1, or CellTiter-Glo®): Follow the manufacturer's instructions for the chosen assay.
Apoptosis Assays (e.g., Caspase activity assays, Annexin V staining): Analyze caspase activation or phosphatidylserine externalization as per standard protocols.
Western Blotting: Lyse the cells and analyze protein expression levels of target proteins in the signaling pathways of interest.
Quantitative PCR (qPCR): Isolate RNA and analyze the gene expression of target genes.
Visualizations
Caption: Workflow for preparing TM5275 sodium stock solution.
Caption: General workflow for cell culture experiments with TM5275.
Application Notes and Protocols for TM5275 Sodium in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals Introduction TM5275 sodium has demonstrated anti-angiogenic properties by inhibiting endothelial cell branching in three-dimensional Matrigel assays.[1] Thi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TM5275 sodium has demonstrated anti-angiogenic properties by inhibiting endothelial cell branching in three-dimensional Matrigel assays.[1] This document provides detailed protocols for the tube formation assay and the cell migration assay to quantitatively assess the anti-angiogenic effects of TM5275.
Mechanism of Action: PAI-1 Inhibition in Angiogenesis
Quantitative Data Summary
The following tables summarize representative quantitative data for TM5275 sodium in relevant assays.
Parameter
Value
Assay Condition
IC₅₀ (Cell-Free PAI-1 Activity)
6.95 µM
Biochemical assay measuring PAI-1 inhibition.
Compound
Concentration
Assay
Cell Type
Observed Effect
TM5275 Sodium
20 µM
tPA-GFP Retention
Vascular Endothelial Cells (VECs)
Significantly prolonged the retention of tissue plasminogen activator (tPA) on the cell surface.
TM5275 Sodium
100 µM
tPA-GFP Retention
Vascular Endothelial Cells (VECs)
Significantly prolonged the retention of tissue plasminogen activator (tPA) on the cell surface.
TM5275 Sodium
50 - 100 µM
Endothelial Cell Branching
Endothelial Cells
Inhibition of endothelial cell branching in a 3D Matrigel assay.[1]
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel.
Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
Cell Preparation: Culture HUVECs in EGM-2 until they reach 80-90% confluency. Harvest the cells using trypsin and resuspend them in serum-free endothelial basal medium (EBM). Perform a cell count and adjust the cell suspension to a concentration of 2 x 10⁵ cells/mL.
Treatment: Prepare serial dilutions of TM5275 sodium in EBM. A suggested starting concentration range is 1 µM to 100 µM. Include a vehicle control (DMSO or PBS, depending on the solvent for TM5275).
Seeding: Add 100 µL of the HUVEC suspension (2 x 10⁴ cells) to each BME-coated well. Immediately add 100 µL of the TM5275 dilution or vehicle control to the respective wells.
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-18 hours. Monitor tube formation periodically under a phase-contrast microscope.
Visualization and Quantification:
After the incubation period, carefully remove the medium.
Wash the cells gently with pre-warmed PBS.
Add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
Visualize the tube network using a fluorescence microscope.
Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
Materials:
HUVECs
Endothelial Cell Growth Medium (e.g., EGM-2)
Serum-free Endothelial Basal Medium (EBM)
Chemoattractant (e.g., VEGF, 50 ng/mL)
TM5275 sodium
24-well Transwell inserts (8 µm pore size)
Cotton swabs
Staining solution (e.g., Crystal Violet or Diff-Quik)
Light microscope
Protocol:
Preparation of Lower Chamber: In the lower wells of a 24-well plate, add 600 µL of EBM containing the chemoattractant (e.g., VEGF).
Cell Preparation: Culture HUVECs to 80-90% confluency. Starve the cells in serum-free EBM for 4-6 hours prior to the assay. Harvest the cells and resuspend them in serum-free EBM at a concentration of 1 x 10⁶ cells/mL.
Treatment: Prepare different concentrations of TM5275 sodium in the cell suspension. A suggested starting range is 1 µM to 100 µM. Include a vehicle control.
Seeding: Add 100 µL of the treated HUVEC suspension (1 x 10⁵ cells) to the upper chamber of the Transwell inserts.
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-6 hours.
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
Staining and Visualization:
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
Stain the cells with Crystal Violet solution for 15 minutes.
Gently wash the inserts with water to remove excess stain.
Allow the inserts to air dry.
Quantification: Count the number of migrated cells in several random fields of view under a light microscope. Calculate the average number of migrated cells per field for each treatment condition.
Visualizations
Caption: Workflow for TM5275 in vitro angiogenesis assays.
Application Notes and Protocols for TM5275 in Diabetic Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action cluster_0 Mechanism of TM5275 Action TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 Inhibits tPA_uPA t-PA / u-PA PAI1->tPA_uPA Inhib...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Caption: Mechanism of action of TM5275.
Signaling Pathways in Diabetic Nephropathy
Experimental Protocols
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice
This protocol describes the induction of diabetes in C57BL/6 mice using streptozotocin (STZ) and subsequent long-term treatment with TM5275 to evaluate its therapeutic effects on diabetic nephropathy.
Materials:
6-week-old male C57BL/6 mice
Streptozotocin (STZ)
Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)
TM5275
0.5% carboxymethyl cellulose (CMC) solution
Blood glucose meter and strips
Metabolic cages for urine collection
Anesthetic (e.g., 16.5% urethane)
Procedure:
Induction of Diabetes:
Fast the mice for 4-6 hours prior to STZ injection.
Prepare a fresh solution of STZ in cold sodium citrate buffer.
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150 mg/kg body weight.
For control mice, inject an equivalent volume of sodium citrate buffer.
Confirm the induction of diabetes by measuring blood glucose levels 72 hours and 7 days post-injection. Mice with blood glucose levels ≥ 250 mg/dL are considered diabetic.
TM5275 Administration:
Prepare a suspension of TM5275 in 0.5% CMC.
Administer TM5275 orally to the diabetic mice at a dose of 50 mg/kg/day for 16 weeks.
Administer the vehicle (0.5% CMC) to both diabetic and non-diabetic control groups.
Monitoring and Sample Collection:
Monitor body weight and blood glucose levels regularly throughout the 16-week period.
At the end of the treatment period, place the mice in metabolic cages for 24-hour urine collection to measure urinary albumin excretion.
At 16 weeks, sacrifice the mice via anesthesia.
Collect blood samples for the measurement of plasma creatinine.
Harvest the kidneys, weigh them, and process them for histological analysis (e.g., PAS and Masson's trichrome staining) and molecular analysis (e.g., real-time RT-PCR for fibrosis and inflammation markers).
Caption: In vivo experimental workflow.
In Vitro Model: PAI-1-Induced Fibrotic and Inflammatory Responses
Materials:
mProx24 cells
Cell culture medium and supplements
TM5275
Reagents for real-time RT-PCR (RNA extraction kit, reverse transcriptase, primers for TGF-β1, collagen Iα1, and MCP-1)
Plasmin activity assay kit
Procedure:
Cell Culture and Treatment:
Culture mProx24 cells under standard conditions.
Pre-treat the cells with TM5275 for 4 hours.
Gene Expression Analysis:
Isolate total RNA from the treated cells.
Perform reverse transcription to synthesize cDNA.
Conduct real-time RT-PCR to measure the mRNA expression levels of fibrotic markers (e.g., TGF-β1, collagen Iα1) and inflammatory markers (e.g., MCP-1).
Plasmin Activity Assay:
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of TM5275 in STZ-induced diabetic mice.
Table 1: Metabolic and Renal Parameters in STZ-Induced Diabetic Mice Treated with TM5275
Parameter
Control
Diabetic (Vehicle)
Diabetic + TM5275 (50 mg/kg)
Body Weight (g)
28.5 ± 0.6
21.3 ± 0.7
22.1 ± 0.9
Kidney/Body Weight (mg/g)
10.2 ± 0.4
19.8 ± 1.1
18.9 ± 1.2
Plasma Glucose (mg/dL)
158 ± 8
512 ± 25
505 ± 31
Plasma Creatinine (mg/dL)
0.21 ± 0.02
0.35 ± 0.04
0.32 ± 0.03
Urinary Albumin (μ g/day )
25.4 ± 3.1
128.6 ± 15.2
75.3 ± 9.8†
Glomerular Volume (x10^5 μm^3)
3.8 ± 0.2
6.9 ± 0.4
6.5 ± 0.5
Fractional Mesangial Area (%)
15.1 ± 0.8
32.4 ± 1.5
21.7 ± 1.2†
*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic (Vehicle). Data are presented as mean ± SE.
Table 2: Effect of TM5275 on Renal Fibrosis and Inflammation Markers in STZ-Induced Diabetic Mice
Marker (mRNA expression, fold change)
Control
Diabetic (Vehicle)
Diabetic + TM5275 (50 mg/kg)
Collagen Iα1
1.0 ± 0.1
3.2 ± 0.4
1.8 ± 0.3†
Fibronectin
1.0 ± 0.2
2.8 ± 0.3
1.5 ± 0.2†
α-SMA
1.0 ± 0.1
2.5 ± 0.3
1.4 ± 0.2†
MCP-1
1.0 ± 0.1
3.5 ± 0.5
1.9 ± 0.3†
F4/80
1.0 ± 0.2
3.1 ± 0.4
1.7 ± 0.3†
PAI-1
1.0 ± 0.1
2.9 ± 0.3
1.6 ± 0.2†
*p < 0.05 vs. Control; †p < 0.05 vs. Diabetic (Vehicle). Data are presented as mean ± SE.
Application Notes and Protocols for TM5275 Sodium in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action Key Applications in Tumor Microenvironment Research Induction of Apoptosis: TM5275 has been shown to induce apoptosis in va...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Key Applications in Tumor Microenvironment Research
Induction of Apoptosis: TM5275 has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for studying programmed cell death pathways within the TME.
Anti-Angiogenesis Studies: By inhibiting endothelial cell migration and tube formation, TM5275 can be utilized to investigate the mechanisms of tumor angiogenesis and to evaluate anti-angiogenic therapeutic strategies.
Investigation of Extracellular Matrix Remodeling: As a modulator of the plasminogen activation system, TM5275 is a critical tool for studying ECM dynamics and its role in tumor invasion and metastasis.
Data Presentation
In Vitro Cytotoxicity of TM5275
Cell Line
Cancer Type
IC50 (µM)
Reference
HT1080
Fibrosarcoma
~30-40
HCT116
Colorectal Carcinoma
~40-50
Ovarian Cancer Cell Lines
Ovarian Cancer
Not specified
Note: The IC50 values for TM5275 and the related compound TM5441 were reported to be in the range of 9.7 to 60.3 μM across a variety of human cancer cell lines.
In Vivo Efficacy of PAI-1 Inhibition
Tumor Model
Treatment
Dose and Schedule
Outcome
Reference
HT1080 Xenograft
TM5441 (related PAI-1 inhibitor)
20 mg/kg, daily oral
Trend of decreased tumor growth, increased tumor cell apoptosis, disruptive effect on tumor vasculature
HCT116 Xenograft
TM5441 (related PAI-1 inhibitor)
20 mg/kg, daily oral
Trend of decreased tumor growth, increased tumor cell apoptosis, disruptive effect on tumor vasculature
Application Notes and Protocols for the Quantification of TM5275 Sodium in Plasma
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides detailed application notes and protocols for the quantification of TM5275 in plasma using a robust and sensitive Liquid...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the quantification of TM5275 in plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Additionally, it outlines the signaling pathway of TM5275 and the experimental workflow for its analysis.
Application Note: Development of a Reversed-Phase HPLC Method for the Quantification of TM5275 Sodium
Audience: Researchers, scientists, and drug development professionals. Introduction Physicochemical Properties of TM5275 Sodium A summary of the key physicochemical properties of TM5275 sodium is presented in Table 1. Un...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Physicochemical Properties of TM5275 Sodium
A summary of the key physicochemical properties of TM5275 sodium is presented in Table 1. Understanding these properties is fundamental to the development of an appropriate analytical method.
Based on the chemical structure of TM5275, which contains multiple chromophores, UV detection is a suitable choice. A reversed-phase C18 column is proposed as a versatile stationary phase for this type of molecule. The following starting conditions are recommended for method development and optimization.
Parameter
Recommended Condition
Stationary Phase
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient Elution
See Table 2 for a suggested gradient program
Flow Rate
1.0 mL/min
Column Temperature
25°C
Detection Wavelength
280 nm (to be optimized by UV scan)
Injection Volume
10 µL
Diluent
Acetonitrile:Water (50:50, v/v)
Experimental Protocols
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of TM5275 sodium reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a minimal amount of DMSO and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
The sample preparation procedure will depend on the matrix. For a bulk drug substance:
Accurately weigh approximately 10 mg of the TM5275 sodium sample and transfer it to a 10 mL volumetric flask.
Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.
Allow the solution to cool to room temperature and dilute to volume with the diluent.
Filter the solution through a 0.45 µm syringe filter before injection.
A gradient elution is recommended to ensure the separation of TM5275 from any potential impurities with different polarities.
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
Once the initial method is established, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated by injecting the blank, placebo, and a spiked sample.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a minimum of five concentrations across the desired range.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables.
Table 3: Linearity Data for TM5275 Sodium
Concentration (µg/mL)
Peak Area (arbitrary units)
1
Example Value
5
Example Value
10
Example Value
25
Example Value
50
Example Value
100
Example Value
Correlation Coefficient (r²)
> 0.999
Table 4: Accuracy and Precision Summary
Concentration Level
Accuracy (% Recovery)
Precision (% RSD)
Low QC
Example Value
Example Value
Mid QC
Example Value
Example Value
High QC
Example Value
Example Value
Visualizations
TM5275 inhibits PAI-1, promoting fibrinolysis.
The logical progression for developing and validating the HPLC method is outlined below.
Workflow for HPLC method development and validation.
Technical Support Center: TM5275 Sodium Salt This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of TM5275...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: TM5275 Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of TM5275 sodium salt.
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its mechanism of action?
Q2: What are the recommended solvents for dissolving TM5275 sodium salt?
TM5275 sodium salt exhibits varying solubility in different solvents. It is highly soluble in DMSO and DMF. However, it is insoluble in water and ethanol. For in vivo studies, it is often administered as a suspension in 0.5% carboxymethyl cellulose (CMC) solution.
Q3: What are the recommended storage conditions for TM5275 sodium salt?
For long-term storage, the solid form of TM5275 sodium salt should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo working solutions, it is recommended to prepare them fresh on the day of use.
Q4: Are there any known stability issues with TM5275 sodium salt?
While specific degradation pathways have not been detailed in the provided search results, the hygroscopic nature of DMSO can significantly impact the solubility of TM5275. It is strongly recommended to use newly opened, fresh DMSO for preparing solutions to ensure maximum solubility and stability. For aqueous-based in vivo formulations, the mixed solution should be used immediately for optimal results.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Precipitation or phase separation during preparation of in vivo formulations.
The compound may have limited solubility in the chosen solvent mixture.
Gentle heating and/or sonication can be used to aid dissolution. Ensure solvents are added sequentially as described in the protocols.
Difficulty dissolving the compound in DMSO.
The DMSO may have absorbed moisture, reducing its solvating power.
Use a fresh, unopened bottle of anhydrous DMSO. Ultrasonic agitation can also help facilitate dissolution.
Inconsistent experimental results.
This could be due to degradation of the stock solution from improper storage or repeated freeze-thaw cycles.
Aliquot stock solutions into single-use volumes and store them at the recommended temperatures (-80°C for long-term, -20°C for short-term). Prepare fresh working solutions for each experiment.
Quantitative Data
Table 1: Solubility of TM5275 Sodium Salt
Solvent
Solubility
Concentration (Molar)
Notes
DMSO
100 mg/mL
183.83 mM
Use of fresh, moisture-free DMSO is critical.
DMSO
62.5 mg/mL
114.90 mM
Ultrasonic assistance may be needed.
DMSO
20 mg/mL
~36.77 mM
DMF
33 mg/mL
~60.66 mM
DMF:PBS (pH 7.2) (1:8)
0.11 mg/mL
~0.20 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
≥ 2.5 mg/mL
≥ 4.60 mM
Clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)
≥ 2.5 mg/mL
≥ 4.60 mM
Clear solution.
10% DMSO, 90% Corn Oil
≥ 2.5 mg/mL
≥ 4.60 mM
Clear solution.
Water
Insoluble
-
Ethanol
Insoluble
-
Table 2: Storage Recommendations for TM5275 Sodium Salt
Form
Storage Temperature
Duration
Notes
Solid Powder
-20°C
3 years
Stock Solution in Solvent
-80°C
1 year
Aliquot to avoid freeze-thaw cycles.
Stock Solution in Solvent
-20°C
1 month
Aliquot to avoid freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Weigh out the required amount of TM5275 sodium salt (Molecular Weight: 543.97 g/mol ).
Add fresh, anhydrous DMSO to the solid to achieve a final concentration of 100 mM.
If necessary, use an ultrasonic bath to aid dissolution until a clear solution is obtained.
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Oral Gavage)
This protocol is based on formulations used in rat and mouse studies.
Prepare a stock solution of TM5275 in fresh DMSO (e.g., 25 mg/mL).
To prepare a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL, sequentially add the following solvents:
100 µL of the 25 mg/mL TM5275 DMSO stock solution.
400 µL of PEG300. Mix until the solution is clear.
50 µL of Tween-80. Mix until the solution is clear.
450 µL of saline. Mix to create the final formulation.
This formulation should be prepared fresh on the day of use.
Protocol 3: In Vitro Cell-Based Assay
This is a general protocol based on studies investigating the effect of TM5275 on cell lines.
Culture cells (e.g., ES-2 ovarian cancer cells) in appropriate media and conditions.
Prepare a working solution of TM5275 by diluting the DMSO stock solution in the cell culture medium to the desired final concentration (e.g., 20-100 µM).
Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should be included.
Treat the cells with the TM5275 working solution for the desired duration (e.g., 24, 48, 72, 96 hours).
Perform downstream analysis, such as cell viability assays (e.g., CellTiter-Glo).
Visualizations
Caption: Troubleshooting workflow for TM5275 solubility and stability.
Technical Support Center: TM5275 Sodium for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful dissolution and administration of TM5275 sodium in in vivo studies. Below y...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful dissolution and administration of TM5275 sodium in in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving TM5275 sodium for oral gavage in mice?
A1: TM5275 sodium can be formulated for oral gavage using several vehicles. A common and effective method is to prepare a suspension in a 0.5% carboxymethyl cellulose (CMC) solution.[1][2] Alternatively, a clear solution can be achieved using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Q2: My TM5275 sodium solution is precipitating. What can I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to prepare the solution fresh and use it immediately for optimal results.[3] When using co-solvent systems, add each solvent sequentially and ensure the solution is clear before adding the next component.
Q3: What is the maximum achievable concentration of TM5275 sodium for in vivo studies?
A3: With specific solvent systems, a concentration of at least 2.5 mg/mL can be achieved, resulting in a clear solution. For oral administration as a suspension in CMC, concentrations of at least 5 mg/mL can be prepared.
Q4: Is TM5275 sodium toxic to animals at therapeutic doses?
A4: Studies have shown that TM5275 exhibits a favorable pharmacokinetic profile with very low toxicity in mice and rats. It has been administered orally at doses up to 100 mg/kg/day without causing obvious toxicity to major organ systems.
Q5: How should I store the stock solution of TM5275 sodium?
A5: For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Precipitation upon adding aqueous solution
TM5275 sodium has limited solubility in purely aqueous solutions.
Use a co-solvent system. First, dissolve the compound in an organic solvent like DMSO, and then slowly add the aqueous component while mixing.
Cloudy solution or suspension
Incomplete dissolution of the compound.
Gently heat the solution and/or use a sonicator to facilitate dissolution. Ensure thorough mixing.
Phase separation
Immiscibility of the chosen solvents.
Ensure the solvents in your vehicle are miscible. For example, when using corn oil, first dissolve TM5275 in DMSO before adding it to the oil.
Animal distress after administration
The vehicle or high concentration of a solvent (e.g., DMSO) may be causing irritation.
Minimize the percentage of organic solvents like DMSO in the final formulation. Consider alternative vehicles like a suspension in CMC.
Quantitative Data Summary
Parameter
Value
Vehicle/Solvent System
Animal Model
Reference
Solubility
≥ 2.5 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
N/A
Solubility
≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)
N/A
Solubility
≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil
N/A
Suspension Conc.
≥ 5 mg/mL
Carboxymethyl cellulose sodium (CMC-Na) solution
N/A
Oral Gavage Dose
10 and 50 mg/kg
0.5% CMC solution
Rats
Oral Gavage Dose
50 mg/kg
Not specified
Mice
Oral Gavage Dose
10 and 50 mg/kg/day
Carboxymethyl cellulose suspension
Mice
Drinking Water Dose
50 or 100 mg/kg/day
Drinking water
Rats
Experimental Protocols
Protocol 1: Preparation of TM5275 Sodium in a Co-Solvent Vehicle for Oral Administration
This protocol yields a clear solution suitable for oral administration.
Materials:
TM5275 sodium
Dimethyl sulfoxide (DMSO)
PEG300
Tween-80
Saline (0.9% NaCl)
Procedure:
Weigh the required amount of TM5275 sodium.
Add 10% of the final volume as DMSO to the TM5275 sodium and vortex until fully dissolved.
Sequentially add 40% PEG300, 5% Tween-80, and 45% Saline to the DMSO solution.
Mix thoroughly after the addition of each solvent to ensure a clear solution is maintained.
The final solution will have a concentration of ≥ 2.5 mg/mL.
Protocol 2: Preparation of TM5275 Sodium Suspension for Oral Administration
This protocol is suitable for administering TM5275 as a homogeneous suspension.
Materials:
TM5275 sodium
Carboxymethyl cellulose sodium (CMC-Na)
Sterile water
Procedure:
Prepare a 0.5% CMC-Na solution by dissolving CMC-Na in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
Weigh the required amount of TM5275 sodium.
Add the TM5275 sodium powder to the 0.5% CMC-Na solution.
Vortex or stir the mixture until a homogeneous suspension is achieved.
This method can be used to prepare suspensions of at least 5 mg/mL.
Visual Guides
Caption: Experimental workflow for dissolving TM5275 sodium.
Caption: Troubleshooting flowchart for TM5275 dissolution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of TM5275 sodium. Frequently Asked Q...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of TM5275 sodium.
This section addresses common issues and questions that may arise during the storage and use of TM5275 sodium in a question-and-answer format.
Storage and Handling
Q1: How should I store TM5275 sodium for long-term use?
A1: Proper storage is crucial to maintain the stability and activity of TM5275 sodium. For long-term storage, it is recommended to store the compound as a solid (powder) at -20°C for up to 3 years. Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
Q2: I left the solid TM5275 sodium at room temperature for a short period. Is it still usable?
A2: While the recommended storage temperature for the solid compound is -20°C, short periods at room temperature, such as during shipping, are unlikely to significantly affect its stability. However, for optimal performance and to ensure the longest shelf-life, it is crucial to transfer it to the recommended storage conditions as soon as possible.
Q3: My TM5275 sodium stock solution in DMSO appears to have precipitated after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. First, ensure the solution is at room temperature. Gentle warming in a 37°C water bath or brief sonication can often help redissolve the precipitate. If the precipitate persists, the stock concentration may be too high. It is also important to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of many small molecules.
Experimental Troubleshooting
A4: Several factors could contribute to a lack of efficacy in a cellular context.
Compound Instability: TM5275 sodium may be unstable in your specific cell culture medium. Consider reducing the incubation time or preparing fresh dilutions immediately before use.
Cell Permeability: While TM5275 is known to be orally bioavailable, its permeability can vary between cell types.
Incorrect Concentration: Double-check your calculations and dilution steps to ensure the final concentration is accurate.
Cell Health: Ensure your cells are healthy and within a consistent passage number range, as cellular responses can change with passage number and confluency.
Q5: I am seeing inconsistent results between experiments using TM5275 sodium.
A5: Consistency is key in any experiment. To minimize variability:
Aliquot Stock Solutions: Prepare single-use aliquots of your TM5275 sodium stock solution to avoid degradation from repeated freeze-thaw cycles.
Consistent Cell Culture Practices: Use cells at the same confluency and passage number for all related experiments.
Standardize Protocols: Ensure all experimental parameters, such as incubation times, reagent concentrations, and washing steps, are identical between experiments.
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize errors in dilutions and reagent additions.
Q6: I have observed some cytotoxicity in my cell culture at higher concentrations of TM5275 sodium. Is this expected?
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for TM5275 Sodium
Form
Storage Temperature
Duration
Recommendations
Solid (Powder)
-20°C
Up to 3 years
Keep tightly sealed and protected from moisture.
Stock Solution
-80°C
Up to 1 year
Aliquot into single-use vials to avoid freeze-thaw cycles.
Stock Solution
-20°C
Up to 1 month
Aliquot into single-use vials to avoid freeze-thaw cycles.
This protocol can be used to assess the effect of TM5275 sodium on cell proliferation and viability.
Materials:
TM5275 sodium
Cells of interest (e.g., endothelial cells, cancer cell lines)
Complete cell culture medium
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding:
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
Incubate for 24 hours to allow cells to attach.
Compound Treatment:
Prepare serial dilutions of TM5275 sodium in complete culture medium.
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of TM5275 sodium or vehicle control (DMSO).
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Add 10 µL of MTT solution to each well.
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization:
Add 100 µL of solubilization solution to each well.
Mix gently by pipetting up and down to dissolve the formazan crystals.
Absorbance Measurement:
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the background absorbance (from wells with no cells).
Normalize the data to the vehicle control (set as 100% viability).
Plot the percentage of cell viability against the concentration of TM5275 sodium.
Protocol 3: Rat Model of Ferric Chloride-Induced Carotid Artery Thrombosis
This is a widely used in vivo model to evaluate the antithrombotic efficacy of compounds like TM5275 sodium.
Materials:
TM5275 sodium
Male Sprague-Dawley rats (250-300 g)
Anesthetic (e.g., pentobarbital sodium)
Ferric chloride (FeCl3) solution (e.g., 35% in water)
Anesthetize the rat with an appropriate anesthetic.
Place the rat in a supine position on a heating pad to maintain body temperature.
Surgical Procedure:
Make a midline cervical incision and expose the right common carotid artery.
Carefully separate the carotid artery from the surrounding tissues and vagus nerve.
Place a Doppler flow probe around the artery to monitor blood flow.
Compound Administration:
Administer TM5275 sodium or vehicle control to the rats via the desired route (e.g., oral gavage) at a predetermined time before thrombosis induction.
Thrombosis Induction:
Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl3 solution to the surface of the carotid artery for a specific duration (e.g., 10 minutes).
After the application, remove the filter paper and rinse the area with saline.
Monitoring and Endpoint:
Continuously monitor the blood flow using the Doppler flow probe.
The time to occlusion is defined as the time from the application of FeCl3 until the blood flow ceases.
After the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.
Data Analysis:
Compare the time to occlusion and thrombus weight between the TM5275 sodium-treated group and the vehicle control group.
Mandatory Visualization
PAI-1 Signaling Pathway and Inhibition by TM5275
Experimental Workflow: In Vitro Evaluation of TM5275 Sodium
Caption: A typical experimental workflow for the in vitro evaluation of TM5275 sodium.
Welcome to the technical support center for TM5275 sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TM5275 and to troubleshoot potential...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for TM5275 sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TM5275 and to troubleshoot potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of TM5275 sodium?
Q3: What are the known potential off-target effects of TM5275 sodium?
Reduced Cell Viability and Apoptosis: At concentrations in the range of 70-100 μM, TM5275 has been shown to decrease cell viability and induce apoptosis in various cancer cell lines. This effect has also been observed in non-cancerous human lung fibroblasts. The induction of apoptosis appears to proceed through the intrinsic pathway, involving activation of caspase-3/7 and p53.
Inhibition of AKT Signaling: TM5275 has been observed to inhibit the TGF-β1-stimulated phosphorylation of AKT, a key protein in cell survival and proliferation signaling pathways. This effect was noted without altering the phosphorylation of ERK1/2 and SMAD2/3, suggesting a specific interaction with the PI3K/AKT pathway.
Q4: What are the recommended storage conditions for TM5275 sodium?
A4: For long-term storage, TM5275 sodium powder should be stored at -20°C for up to one month or at -80°C for up to six months, protected from moisture. Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for up to one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Inconsistent or no inhibition of PAI-1 activity
Compound Degradation: Improper storage or handling of TM5275.
Ensure TM5275 is stored as recommended (-20°C or -80°C, desiccated). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them within a month if stored at -20°C.
Assay Conditions: Suboptimal pH, temperature, or incubation time.
Follow a validated PAI-1 activity assay protocol. Ensure the buffer pH is stable and the incubation times and temperatures are consistent.
Reagent Quality: Inactive PAI-1, tPA, or chromogenic substrate.
Use high-quality, validated reagents. Check the activity of your PAI-1 and tPA stocks.
Unexpected decrease in cell viability in my experiment
High Concentration of TM5275: TM5275 can induce apoptosis at high concentrations (typically >50 μM).
Perform a dose-response curve to determine the optimal concentration for PAI-1 inhibition without significant cytotoxicity in your cell type. Consider using a lower concentration or a shorter treatment duration.
Solvent Toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve TM5275.
Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) and include a vehicle control in your experiments.
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to TM5275.
Consult the literature for IC50 values of TM5275 on your cell line or a similar one. If data is unavailable, perform a preliminary cytotoxicity assay.
Observed changes in signaling pathways other than fibrinolysis
Off-target Inhibition of AKT Signaling: TM5275 may inhibit AKT phosphorylation.
If your experimental system is sensitive to changes in AKT signaling, consider this potential off-target effect. You can verify this by performing a western blot for phosphorylated AKT (Ser473).
Other Uncharacterized Off-Targets: At higher concentrations, TM5275 may interact with other cellular targets.
If you observe unexpected phenotypic changes, consider performing broader pathway analysis or consult with a pharmacologist. Using a structurally different PAI-1 inhibitor as a control could help differentiate between on-target and off-target effects.
Data Presentation
Table 1: In Vitro Activity of TM5275 Sodium
Target
Assay Type
IC50
Reference
Human PAI-1
Chromogenic Activity Assay
6.95 μM
Table 2: Off-Target Effects of TM5275 on Cell Viability
Cell Line
Cell Type
Assay
IC50
Reference
ES-2
Human Ovarian Cancer
CellTiter-Glo
70-100 μM (viability decrease)
JHOC-9
Human Ovarian Cancer
CellTiter-Glo
70-100 μM (viability decrease)
CCL-210
Human Lung Fibroblasts
Not specified
Apoptosis induced at 40 mg/kg in mice
Note: Quantitative IC50 values for a broad panel of serine proteases are not consistently reported in the literature. Researchers are advised to perform their own selectivity profiling if required.
Experimental Protocols
Protocol 1: Chromogenic PAI-1 Activity Assay
Materials:
TM5275 sodium
Recombinant human tPA
Plasminogen
Chromogenic plasmin substrate (e.g., S-2251)
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)
96-well microplate
Microplate reader
Procedure:
Prepare TM5275 dilutions: Prepare a stock solution of TM5275 in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations to be tested.
Plasminogen Activation: Add plasminogen to each well. The residual, uninhibited tPA will convert plasminogen to plasmin.
Substrate Addition and Measurement: Add the chromogenic plasmin substrate to each well. Immediately start reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
Data Analysis: Calculate the rate of substrate cleavage (change in absorbance per minute). Plot the rate of reaction against the concentration of TM5275 and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-AKT (Ser473) Inhibition
This protocol is a standard method for analyzing protein phosphorylation by western blot.
Materials:
Cell line of interest (e.g., a cell line known to have active AKT signaling)
TM5275 sodium
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels and running buffer
PVDF or nitrocellulose membrane
Transfer buffer
Blocking buffer (e.g., 5% BSA in TBST)
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with different concentrations of TM5275 (and a vehicle control) for the desired time. A positive control for AKT activation (e.g., growth factor stimulation) can be included.
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and heat. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-AKT to total AKT for each condition.
Mandatory Visualizations
Caption: Potential off-target inhibition of TGF-β1-stimulated AKT phosphorylation by high concentrations of TM5275.
Caption: General experimental workflow for investigating potential off-target effects of TM5275.
TM5275 sodium toxicity and adverse effects in animal models
Frequently Asked Questions (FAQs) Q1: What is the reported toxicity profile of TM5275 sodium in preclinical animal models? Q2: Were any adverse effects on hemostasis observed with TM5275?
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Q1: What is the reported toxicity profile of TM5275 sodium in preclinical animal models?
Q2: Were any adverse effects on hemostasis observed with TM5275?
Q3: My animals are showing unexpected clinical signs. How can I determine if it's related to TM5275?
A3: It is crucial to systematically investigate the cause of any unexpected observations. The following workflow can help troubleshoot the issue.
Troubleshooting logic for unexpected adverse events.
Troubleshooting Guides
Issue 1: Observed changes in liver enzymes (e.g., ALT, AST) in the TM5275-treated group.
Is this expected?
Current literature reports no obvious liver toxicity for TM5275.
Possible Causes & Troubleshooting Steps:
Animal Model Pathology: Many disease models (e.g., metabolic syndrome, fibrosis) inherently involve liver stress or damage. Compare enzyme levels to the baseline for the model and to the vehicle-control group.
Vehicle Effects: Some vehicles, if not properly formulated or administered, can cause localized or systemic inflammation. Ensure the vehicle-only control group shows no similar changes.
Underlying Infection: Subclinical infections in an animal colony can be exacerbated by experimental procedures. Perform health screening on sentinel animals.
Compound-Model Interaction: While TM5275 itself may not be hepatotoxic, its pharmacological action could potentially unmask or exacerbate an underlying, model-specific liver condition. A thorough histopathological examination of liver tissue by a qualified pathologist is recommended.
Issue 2: Signs of bleeding or altered coagulation are noted.
Is this expected?
Possible Causes & Troubleshooting Steps:
Baseline Coagulation: The animal strain or disease model might have a predisposition to bleeding. Establish baseline coagulation parameters (e.g., platelet count, PT, aPTT) before starting the study.
Procedural Bleeding: Repeated blood sampling or invasive procedures can lead to bleeding. Review and refine all experimental procedures to minimize trauma.
High Dose Effect: While safe at therapeutic doses, very high doses of any compound can lead to off-target or exaggerated pharmacological effects. If you are using a novel high-dose regimen, consider performing a dose-ranging study to establish a safety window.
Actionable Step: Perform a comparative analysis of coagulation panels (platelets, PT, aPTT) between the TM5275-treated group, vehicle control, and a baseline (untreated) group.
Summary of TM5275 Sodium Safety Profile
Parameter
Reported Observation in Rodents and Primates
Reference
Liver Toxicity
No obvious toxicity observed.
Kidney Toxicity
No obvious toxicity observed.
Hematopoietic System
No obvious toxicity observed.
Central Nervous System
No obvious toxicity observed.
Cardiovascular System
No obvious toxicity observed.
Hemostatic Function
No detrimental effects reported.
Experimental Protocols
The in vivo antifibrotic efficacy of TM5275 was investigated in two different rat models of metabolic syndrome.
1. Choline-Deficient, L-Amino-Acid-Defined (CDAA) Diet-Induced Steatohepatitis Model
Animal Strain: Fischer 344 rats.
Induction of Fibrosis: Animals are fed a choline-deficient, L-amino-acid-defined diet for a period of 12 weeks. This diet induces steatohepatitis, which progresses to severe hepatic fibrosis.
TM5275 Administration: The specific route and dose of TM5275 administration should be determined based on the experimental design, but oral administration has been documented.
Assessment: At the end of the study period, liver tissue is collected for histological analysis (e.g., H&E, Sirius Red staining for collagen) and biochemical assays (e.g., hydroxyproline content). Blood samples are collected for analysis of liver enzymes.
2. Porcine Serum (PS)-Induced Fibrosis in Diabetic Rats
Animal Strain: Otsuka Long-Evans Tokushima Fatty (OLETF) rats (a model for congenital diabetes).
Induction of Fibrosis: Animals receive intraperitoneal injections of porcine serum over a period of 6 weeks to induce hepatic fibrosis under diabetic conditions. This model is noted to induce fibrosis with limited hepatic steatosis and inflammation.
TM5275 Administration: TM5275 is administered, typically orally, for the duration of the study or a defined treatment period.
Assessment: Similar to the CDAA model, evaluation includes liver histology to assess fibrosis and analysis of relevant biomarkers from serum and tissue samples.
Visualizations
TM5275 Mechanism of Action
Simplified diagram of TM5275's inhibitory action on PAI-1.
General Experimental Workflow for In Vivo Studies
A generalized workflow for conducting in vivo animal studies.
Technical Support Center: Overcoming TM5275 Resistance in Cancer Cells
Frequently Asked Questions (FAQs) Q1: What is TM5275 and what is its mechanism of action? Q2: We are observing resistance to TM5275 in our cancer cell lines, which seems to be correlated with high sodium concentrations i...
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its mechanism of action?
Q2: We are observing resistance to TM5275 in our cancer cell lines, which seems to be correlated with high sodium concentrations in the media. Is "sodium resistance" a known phenomenon?
While "sodium resistance" to TM5275 is not a specifically documented phenomenon in the scientific literature, there is evidence that high concentrations of sodium chloride can induce treatment resistance to other anti-cancer agents. Studies have shown that a high-salt microenvironment can lead to the upregulation of P-glycoprotein (P-gp), a drug efflux pump, in breast cancer cells.[4] This process appears to be mediated by store-operated calcium influx.[4] It is plausible that a similar mechanism could contribute to reduced intracellular concentrations and efficacy of TM5275.
Furthermore, cancer cells are known to have altered sodium homeostasis, which can impact cell proliferation and survival. Therefore, investigating the role of sodium concentration in your experimental system is a valid line of inquiry.
Q3: What are other potential mechanisms of resistance to TM5275?
Resistance to small molecule inhibitors like TM5275 can arise through various mechanisms. Based on established principles of drug resistance in cancer, potential mechanisms for TM5275 resistance include:
Target-dependent resistance:
Target-independent resistance:
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump TM5275 out of the cell, reducing its intracellular concentration.
Alterations in ion channel expression: The dysregulation of various ion channels (e.g., sodium, potassium, calcium channels) is increasingly recognized as a mechanism of chemoresistance. These channels can affect cellular processes like apoptosis and proliferation.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to TM5275 in Cancer Cell Lines
If you observe a decrease in the efficacy of TM5275 (e.g., an increase in the IC50 value), consider the following troubleshooting steps.
Experimental Workflow for Investigating Decreased Sensitivity
Caption: Workflow for troubleshooting decreased TM5275 sensitivity.
Detailed Methodologies:
Varying Sodium Chloride Concentration:
Culture your cancer cell lines in media with varying concentrations of NaCl (e.g., physiological concentration, and incremental increases).
Perform a dose-response curve with TM5275 for each salt concentration to determine the IC50 value.
An increase in IC50 with higher NaCl concentrations would suggest a role for sodium in the observed resistance.
Assessing P-glycoprotein (P-gp) Expression:
Quantitative PCR (qPCR): Measure the mRNA levels of the ABCB1 gene (encoding P-gp) in your resistant cells compared to sensitive parental cells.
Western Blot: Analyze the protein levels of P-gp. An increase in P-gp expression in resistant cells would suggest increased drug efflux.
qPCR: Measure the mRNA levels of the SERPINE1 gene.
Sequencing of the SERPINE1 Gene:
Isolate genomic DNA from both sensitive and resistant cell lines.
Amplify the coding region of the SERPINE1 gene by PCR.
Sequence the PCR products to identify any potential mutations in the resistant cells.
Analysis of Survival Pathways:
Treat sensitive and resistant cells with TM5275.
Prepare cell lysates and perform Western blotting for key signaling proteins such as total and phosphorylated AKT and ERK1/2.
Increased phosphorylation of these proteins in resistant cells upon TM5275 treatment could indicate the activation of bypass pathways.
Issue 2: High Variability in Experimental Replicates with TM5275
High variability can be due to several factors. A systematic approach can help identify the source of the inconsistency.
Troubleshooting High Variability
Caption: Troubleshooting high experimental variability with TM5275.
Detailed Methodologies:
Verification of TM5275 Stock Solution:
Confirm the correct molecular weight and recalculate the concentration.
Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.
Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.
Standardization of Cell Culture:
Use cells within a consistent and low passage number range.
Ensure a consistent cell confluency at the time of treatment.
Serum batch testing is recommended as different lots of fetal bovine serum can affect cell growth and drug response.
Mycoplasma Testing:
Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
Data Presentation
Table 1: Hypothetical IC50 Values for TM5275 in Sensitive and Resistant Cancer Cells under Varying Sodium Conditions
Cell Line
NaCl Concentration
TM5275 IC50 (µM)
Sensitive
Normal
5
Sensitive
High
15
Resistant
Normal
50
Resistant
High
150
Table 2: Hypothetical Gene Expression Changes in TM5275-Resistant Cells
Gene
Fold Change in Resistant vs. Sensitive Cells (mRNA)
Optimizing TM5275 sodium concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using TM5275 in cell-based assays. The following information is desig...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using TM5275 in cell-based assays. The following information is designed to help optimize experimental conditions and address potential issues related to sodium concentration.
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its mechanism of action?
Q2: What are the typical working concentrations for TM5275 in cell-based assays?
Q3: Is the sodium salt form of TM5275 expected to significantly alter the sodium concentration of my cell culture medium?
At typical working concentrations (20-100 µM), the amount of sodium introduced from the TM5275 sodium salt is negligible and unlikely to have a significant impact on the overall sodium concentration of standard cell culture media, which is typically around 140-150 mM. However, preparing highly concentrated stock solutions of TM5275 in sodium-based buffers and then performing large dilutions into the final assay medium could, in rare cases, contribute to minor fluctuations. It is always recommended to prepare stock solutions in a solvent like DMSO to minimize the introduction of additional ions.
Q4: What is the standard sodium concentration in cell culture media and why is it important?
Most commercially available cell culture media are formulated to have a sodium chloride concentration that results in a physiological osmolarity similar to that of blood, typically around 135-145 mM. Maintaining proper ion balance is critical for cell health, as it regulates cell volume, membrane potential, and the function of ion channels and transporters. Significant deviations from the optimal sodium concentration can lead to cellular stress, apoptosis, and altered cellular responses, which can impact the reliability of assay results.
While TM5275 itself is not known to be directly affected by sodium concentration, suboptimal sodium levels in your cell-based assay can lead to inconsistent or unexpected results. This guide provides a systematic approach to troubleshooting potential issues related to sodium concentration.
Issue 1: Inconsistent TM5275 efficacy or high variability between experiments.
Potential Cause: Fluctuations in the final sodium concentration of the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent TM5275 efficacy.
Issue 2: Unexpected changes in cell morphology or viability in control wells.
Potential Cause: The basal medium or supplements have a suboptimal sodium concentration, leading to cellular stress.
Unexpected findings with TM5275 sodium in research
Troubleshooting Guide This guide addresses specific issues that may arise during experimentation with TM5275 sodium, presented in a question-and-answer format. Q1: We are observing a significant anti-proliferative effect...
Author: BenchChem Technical Support Team. Date: November 2025
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with TM5275 sodium, presented in a question-and-answer format.
Q1: We are observing a significant anti-proliferative effect of TM5275 in vitro, but our in vivo tumor xenograft model shows a much weaker, non-significant effect. Why is there a discrepancy?
Pharmacokinetics and Bioavailability: While TM5275 has improved oral absorption compared to its predecessors, its plasma concentration and, more importantly, its concentration within the tumor microenvironment might be insufficient to replicate the effective concentrations used in vitro.[1] It's crucial to perform pharmacokinetic studies in your animal model to correlate plasma and tumor concentrations with your in vitro IC50 values.
Off-Target Effects at High In Vitro Concentrations: The high micromolar concentrations required to induce apoptosis in vitro may engage off-target effects that are not achieved at tolerable in vivo doses.
Troubleshooting Steps:
Verify Compound Stability and Formulation: Ensure your TM5275 sodium formulation for in vivo administration is stable and provides adequate bioavailability. Consider alternative delivery routes if oral administration proves insufficient.
Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure TM5275 concentrations in plasma and tumor tissue over time to determine if therapeutic levels are reached and maintained.
Re-evaluate In Vitro Concentrations: Determine the lowest effective concentration in vitro and assess if this is achievable in vivo.
Explore Combination Therapies: The anti-angiogenic and pro-apoptotic effects of TM5275, even if modest alone, may be synergistic with other anti-cancer agents.
Q2: We are studying the effect of TM5275 on TGF-β-induced fibrosis and are seeing inconsistent effects on downstream signaling pathways. Sometimes we see an effect, and other times we don't. What could be the cause?
Potential Reasons for Inconsistency:
Cell Type-Specific Signaling: The non-canonical TGF-β pathways (e.g., PI3K/AKT, MAPK) are highly cell-type and context-dependent.[3] Your results may vary depending on the specific cell line or primary cells you are using.
Timing of Treatment and Analysis: The activation kinetics of different signaling pathways can vary. The timing of TM5275 treatment relative to TGF-β stimulation and the time point of analysis are critical.
Troubleshooting Steps:
Characterize Your Model System: Thoroughly characterize the dominant TGF-β signaling pathways in your specific cell type.
Perform a Time-Course Experiment: Analyze the phosphorylation status of key signaling molecules (SMADs, AKT, ERKs) at various time points after TGF-β and TM5275 treatment.
Use Specific Pathway Inhibitors: To confirm the involvement of a particular non-canonical pathway, use well-characterized inhibitors for PI3K, MEK, etc., in conjunction with TM5275.
Below is a diagram illustrating the potential for divergent TGF-β signaling pathways, which could be influenced by TM5275.
Author: BenchChem Technical Support Team. Date: November 2025
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TM5275?
Q2: What is the potential risk of bleeding associated with high doses of TM5275?
Q4: What are the potential therapeutic applications of TM5275?
Thrombotic Disorders: Preventing and treating conditions such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.
II. Troubleshooting Guides
A. In Vivo Bleeding Risk Assessment: Mouse Tail Bleeding Assay
The mouse tail bleeding assay is a common method to assess the in vivo effect of compounds on hemostasis.
Experimental Workflow:
Mouse Tail Bleeding Assay Workflow
Troubleshooting Common Issues:
Issue
Possible Cause(s)
Suggested Solution(s)
High variability in bleeding times between animals in the same group.
- Inconsistent tail amputation (different lengths or diameters).- Variation in animal stress levels.- Inconsistent water bath temperature.
- Use a standardized template or guide for tail amputation.- Ensure consistent and adequate anesthesia.- Handle animals gently to minimize stress.- Maintain the saline bath at a constant 37°C.
No bleeding or very rapid cessation of bleeding in all groups.
- Tail amputation is not severe enough.- Dehydration of the animal.- Low ambient temperature affecting blood flow.
- Ensure the tail tip is amputated at a consistent and appropriate diameter.- Ensure animals have ad libitum access to water before the experiment.- Perform the experiment in a temperature-controlled environment.
Excessive bleeding in the control group.
- Genetic strain of the mouse (some strains are more prone to bleeding).- Accidental transection of a larger artery.- Anesthesia-induced hypotension.
- Be aware of the known bleeding phenotype of the mouse strain being used.- Standardize the amputation site to avoid major vessels.- Monitor vital signs during anesthesia if possible.
Difficulty in determining the exact point of bleeding cessation.
- Oozing or re-bleeding after initial clot formation.
- Define a clear endpoint, for example, no blood flow for a continuous period (e.g., 30 seconds).- Blot the tail gently with filter paper at set intervals to check for active bleeding.
B. In Vitro Fibrinolytic Activity Assessment: Plasma Clot Lysis Assay
The plasma clot lysis assay measures the ability of a compound to enhance the breakdown of a pre-formed clot in a plasma environment.
A Comparative Guide to TM5275 Sodium and Other PAI-1 Inhibitors for Researchers
Introduction to PAI-1 Inhibition Comparative Overview of PAI-1 Inhibitors This section details the characteristics and performance of TM5275 and its counterparts. Data Presentation Table 1: In Vitro Efficacy InhibitorTar...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction to PAI-1 Inhibition
Comparative Overview of PAI-1 Inhibitors
This section details the characteristics and performance of TM5275 and its counterparts.
Data Presentation
Table 1: In Vitro Efficacy
Inhibitor
Target
IC50
Cell Line / Assay
Key Findings
Reference(s)
TM5275 Sodium
PAI-1
6.95 μM
PAI-1 activity assay
Selective inhibition of PAI-1.
70-100 μM (cell viability)
ES-2, JHOC-9 (ovarian cancer)
Decreased cell viability at 72h.
Tiplaxtinin (PAI-039)
PAI-1
2.7 μM
PAI-1 activity assay
Selective inhibition of PAI-1.
43.7 ± 6.3 μM (cell proliferation)
T24 (bladder cancer)
Inhibition of cellular proliferation.
52.8 ± 1.6 μM (cell proliferation)
UM-UC-14 (bladder cancer)
Inhibition of cellular proliferation.
ACT001
PAI-1
Not specified
Glioma cells
Inhibits glioma cell proliferation, invasion, and migration.
Table 2: In Vivo Antithrombotic Efficacy
Inhibitor
Animal Model
Dose
Key Findings
Reference(s)
TM5275 Sodium
Rat thrombosis model
10 mg/kg
Blood clot weight reduced to 60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle).
50 mg/kg
Blood clot weight reduced to 56.8 ± 2.8 mg. Antithrombotic effect equivalent to 500 mg/kg ticlopidine.
Tiplaxtinin (PAI-039)
Rat carotid thrombosis model
1.0 mg/kg (p.o.)
Increased time to occlusion from 18.2 ± 4.6 min to 46.1 ± 7.0 min.
Rat vena cava thrombosis model
3, 10, 30 mg/kg (p.o.)
Significant reduction in thrombus weight.
MDI-2268
Murine venous thrombosis model
0.3 - 10 mg/kg (oral gavage)
Dose-dependent reduction in active PAI-1 in plasma.
Table 3: In Vivo Antifibrotic Efficacy
Inhibitor
Animal Model
Dose
Key Findings
Reference(s)
TM5275 Sodium
Rat liver fibrosis model (CDAA-fed)
Not specified
Marked amelioration of hepatic fibrosis; suppressed proliferation of activated hepatic stellate cells.
Mouse intestinal fibrosis model (TNBS-induced)
50 mg/kg (oral)
Decreased collagen accumulation and attenuated fibrogenesis.
Tiplaxtinin (PAI-039)
Not specified
Not specified
Attenuates Ang II-induced aortic remodeling in mice.
Table 4: Pharmacokinetics
Inhibitor
Animal Model
Dose
Key Parameters
Reference(s)
TM5275 Sodium
Rat
10 mg/kg
Plasma concentration reached 17.5 ± 5.2 μM.
Tiplaxtinin (PAI-039)
Not specified
Not specified
Orally bioavailable.
MDI-2268
Rat
15 mg/kg (IV)
Half-life: 30 min.
30 mg/kg (oral)
Half-life: 3.4 h; Bioavailability: 57%.
ACT001
Rat
Not specified
Absolute bioavailability: 50.82%; Can cross the blood-brain barrier.
Human (glioma patients)
100-1200 mg BID
Half-life: ~3-4 hours.
Experimental Protocols
Rat Arterial Thrombosis Model (FeCl3-induced)
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery is isolated and a flow probe is placed to monitor blood flow.
Drug Administration: The test compound (e.g., Tiplaxtinin) or vehicle is administered orally at a specified time before the injury.
Thrombus Induction: A filter paper saturated with ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for a defined period to induce endothelial injury and subsequent thrombus formation.
Monitoring and Analysis: Blood flow is monitored continuously. The time to occlusion (cessation of blood flow) is recorded. After a set period, the thrombosed arterial segment is excised, and the thrombus is collected and weighed.
Rat Liver Fibrosis Model (CDAA-fed)
Animal Model: Fischer 344 rats are fed a choline-deficient, L-amino acid-defined (CDAA) diet for an extended period (e.g., 12 weeks) to induce steatohepatitis and liver fibrosis.
Drug Administration: TM5275 or vehicle is administered orally to the rats during the dietary intervention.
Histological Analysis: At the end of the study period, liver tissues are harvested, fixed, and stained (e.g., with Sirius Red) to visualize and quantify collagen deposition and the extent of fibrosis.
Immunohistochemistry: Liver sections are stained for markers of hepatic stellate cell activation, such as alpha-smooth muscle actin (α-SMA).
Biochemical Analysis: Hepatic levels of profibrogenic markers like TGF-β1 and total collagen are measured.
Signaling Pathways and Mechanisms of Action
PAI-1 in Fibrinolysis and Thrombosis
PAI-1's role in inhibiting fibrinolysis.
PAI-1 in TGF-β-Mediated Fibrosis
TGF-β signaling in fibrosis and the inhibitory role of TM5275.
ACT001 in Glioma: PAI-1/PI3K/AKT Pathway
Inhibitory action of ACT001 on the PAI-1/PI3K/AKT pathway in glioma.
A Comparative Guide to the In Vivo Efficacy of TM5275 and Tiplaxtinin
Mechanism of Action: Targeting PAI-1 In Vivo Efficacy: A Comparative Overview Antithrombotic and Fibrinolytic Activity Both compounds have demonstrated significant antithrombotic effects in animal models. TM5275 has been...
Author: BenchChem Technical Support Team. Date: November 2025
Mechanism of Action: Targeting PAI-1
In Vivo Efficacy: A Comparative Overview
Antithrombotic and Fibrinolytic Activity
Both compounds have demonstrated significant antithrombotic effects in animal models.
TM5275 has been shown to have antithrombotic effectiveness in nonhuman primates, with a 50 mg/kg dose being equivalent to 500 mg/kg of ticlopidine. In combination with tPA, TM5275 significantly enhances the antithrombotic effect of tPA.
Tiplaxtinin has demonstrated oral efficacy in rat and canine models of acute arterial thrombosis. In a rat carotid thrombosis model, a 1 mg/kg oral dose increased the time to occlusion. In a canine coronary artery thrombosis model, Tiplaxtinin treatment was associated with spontaneous reperfusion of the occluded vessel.
Anti-fibrotic Activity
Both molecules have shown promise in preclinical models of fibrosis.
TM5275 has been investigated in rat models of metabolic syndrome-related hepatic fibrosis and a mouse model of intestinal fibrosis. In a rat model of nonalcoholic steatohepatitis (NASH), oral administration of TM5275 markedly ameliorated the development of hepatic fibrosis. In a mouse model of chronic intestinal inflammation, a 50 mg/kg oral dose of TM5275 decreased collagen deposition.
Tiplaxtinin has been shown to attenuate angiotensin II-induced aortic remodeling in mice when administered at 1 mg/g in their chow.
Anti-tumor and Anti-angiogenic Activity
Both compounds have been evaluated for their potential in cancer therapy.
TM5275 and a related compound, TM5441, have been shown to decrease cell viability in several human cancer cell lines in vitro. Oral administration of TM5441 in mice with tumor xenografts led to increased tumor cell apoptosis and had a disruptive effect on the tumor vasculature.
Tiplaxtinin has been shown to reduce tumor xenograft growth in athymic mice bearing human bladder and cervical cancer cell lines at a dose of 1 mg/kg, p.o. This effect was associated with reduced tumor angiogenesis, decreased cellular proliferation, and increased apoptosis. In a tumor angiogenesis model, Tiplaxtinin treatment dose-dependently decreased neovascularization in a Matrigel implant.
Quantitative Data Summary
Compound
Model
Species
Dose
Route
Key Findings
Reference(s)
TM5275
Hepatic Fibrosis (NASH)
Rat
Not Specified
Oral
Markedly ameliorated the development of hepatic fibrosis.
Intestinal Fibrosis
Mouse
50 mg/kg/day
Oral
Decreased collagen deposition.
Thrombosis
Non-human Primate
50 mg/kg
Not Specified
Antithrombotic effect equivalent to 500 mg/kg of ticlopidine.
Tiplaxtinin
Carotid Thrombosis
Rat
1 mg/kg
Oral
Increased time to occlusion.
Coronary Artery Thrombosis
Dog
Not Specified
Not Specified
Associated with spontaneous reperfusion.
Aortic Remodeling
Mouse
1 mg/g in chow
Oral
Attenuated Ang II-induced aortic remodeling.
Tumor Xenograft (Bladder & Cervical Cancer)
Mouse
1 mg/kg
Oral
Reduced tumor xenograft growth.
Tumor Angiogenesis
Mouse
Not Specified
Not Specified
Dose-dependently decreased neovascularization.
Experimental Protocols
TM5275 in a Mouse Model of Intestinal Fibrosis
Animal Model: Chronic intestinal inflammation was induced in BALB/c mice by repeated intrarectal injections of 2,4,6-trinitrobenzene sulfonic acid (TNBS).
Treatment: TM5275 was orally administered as a carboxymethyl cellulose (CMC) suspension daily for 2 weeks after the sixth TNBS injection.
Efficacy Assessment: The primary outcome was the extent of collagen deposition in the colon, which was assessed by histological analysis.
Tiplaxtinin in a Rat Model of Carotid Thrombosis
Animal Model: A rat carotid thrombosis model was utilized.
Treatment: Tiplaxtinin was administered orally at a dose of 1 mg/kg.
Efficacy Assessment: The primary endpoint was the time to occlusion of the carotid artery.
Signaling Pathways and Experimental Workflows
Caption: General Experimental Workflow for In Vivo Fibrosis Studies.
TM5275: A Comparative Analysis of a Highly Selective PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals High Selectivity of TM5275 for PAI-1 Comparative Selectivity Profile of Serine Protease Inhibitors To contextualize the selectivity of TM5275, the following...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
High Selectivity of TM5275 for PAI-1
Comparative Selectivity Profile of Serine Protease Inhibitors
To contextualize the selectivity of TM5275, the following table presents the inhibition constants (Ki) for several well-known, broadly acting serine protease inhibitors against a panel of common serine proteases. A lower Ki value indicates a higher binding affinity and more potent inhibition.
Inhibitor
Target Protease
Inhibition Constant (Ki)
TM5275
PAI-1
IC50: 6.95 μM
Trypsin
> 100 μM (No significant inhibition)
Plasmin
> 100 μM (No significant inhibition)
Chymotrypsin
Not reported
Elastase
Not reported
Thrombin
Not reported
Aprotinin
Trypsin (bovine)
0.06 pM
Chymotrypsin
9 nM
Kallikrein (plasma)
30 nM
Plasmin (porcine)
4.0 nM
Elastase (human leukocytes)
3.5 μM
Leupeptin
Trypsin
3.5 nM
Plasmin
3.4 μM
Cathepsin B
4.1 nM
Kallikrein
19 μM
Chymotrypsin
No inhibition
Elastase
No inhibition
AEBSF
Trypsin
Irreversible inhibitor
Chymotrypsin
Irreversible inhibitor
Kallikrein
Irreversible inhibitor
Plasmin
Irreversible inhibitor
Thrombin
Irreversible inhibitor
Experimental Protocols
The determination of inhibitor selectivity is crucial in drug development. The following is a generalized protocol for a serine protease inhibition assay to determine the IC50 and Ki values of an inhibitor.
Materials and Reagents
Purified serine protease
Specific chromogenic or fluorogenic substrate for the protease
Test inhibitor (e.g., TM5275)
Reference inhibitors (e.g., Aprotinin, Leupeptin)
Assay buffer (e.g., Tris-HCl, HEPES)
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
96-well microplates
Microplate reader
Procedure
Preparation of Reagents:
Prepare a stock solution of the serine protease in assay buffer.
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water).
Prepare serial dilutions of the test and reference inhibitors in DMSO.
Assay Setup:
Add a fixed volume of assay buffer to each well of a 96-well microplate.
Add a small volume of the inhibitor dilutions to the appropriate wells. Include a control with no inhibitor (vehicle control).
Add the serine protease solution to all wells except for the blank (which contains only buffer and substrate).
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
Initiation and Measurement:
Initiate the enzymatic reaction by adding the substrate solution to all wells.
Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
Data Analysis:
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Visualizing Serine Protease Inhibition and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of serine protease inhibition.
Caption: Workflow for determining serine protease inhibitor activity.
Author: BenchChem Technical Support Team. Date: November 2025
Mechanism of Action: The Fibrinolytic Pathway
Comparative Performance Data
Compound
Target
IC50
In Vivo Model
Effective Dose
Key Finding
Reference
TM5275
PAI-1
6.95 µM
Rat Thrombosis
10-50 mg/kg (oral)
Reduced blood clot weight significantly.
PAI-1
N/A
Non-human Primate Thrombosis
5 mg/kg + tPA
Enhanced antithrombotic effect of tPA.
PAI-1
9.7 - 60.3 µM (cell viability)
Mouse Xenograft (Cancer)
N/A
Decreased cancer cell viability and induced apoptosis.
TM5441
PAI-1
N/A
Mouse Xenograft (Cancer)
20 mg/kg (oral)
Disrupted tumor vasculature and decreased tumor growth.
Tiplaxtinin (PAI-039)
PAI-1
~8.37 µM (derivative)
N/A
N/A
Serves as a reference PAI-1 inhibitor.
Ticlopidine
Platelet Aggregation
N/A
Rat Thrombosis
500 mg/kg
Antithrombotic effect equivalent to 50 mg/kg of TM5275.
Table 2: Pharmacokinetic Properties of TM5275
Parameter
Species
Dose
Cmax
Time to Cmax
Key Finding
Reference
Plasma Concentration
Rat
10 mg/kg
17.5 ± 5.2 µM
N/A
Demonstrates oral bioavailability.
Plasma Concentration
Mouse (TM5441)
20 mg/kg
11.4 µM
1 hour
Peak concentration achieved rapidly, undetectable after 23 hours.
Experimental Protocols and Methodologies
The validation of TM5275's target engagement relies on robust in vivo and in vitro experimental models.
Objective: To measure the reduction in blood clot weight following oral administration of TM5275.
Methodology:
Fischer 344 rats are administered TM5275 (e.g., 10 and 50 mg/kg) or a vehicle control orally.
A reference compound, such as ticlopidine (500 mg/kg), is used for comparison.
Thrombosis is induced, typically through a combination of vascular injury and stasis.
After a set period, the resulting thrombus is excised and weighed.
Blood samples are collected to determine plasma concentrations of the compound.
Endpoint: A statistically significant reduction in clot weight in the treated group compared to the vehicle group indicates antithrombotic activity.
Figure 2: Experimental workflow for the in vivo rat thrombosis model.
This model evaluates the antifibrotic effects of TM5275 in the context of metabolic syndrome.
Objective: To assess the ability of TM5275 to ameliorate liver fibrosis.
Methodology:
Induction: Hepatic fibrosis is induced in rats (e.g., Fischer 344) using a specific diet, such as a choline-deficient L-amino-acid-defined (CDAA) diet, for an extended period (e.g., 12 weeks).
Treatment: During the induction phase, rats are orally administered TM5275 daily.
Analysis: At the end of the study, liver tissues are harvested for:
Histology: Staining with Hematoxylin & Eosin (H&E) for general morphology and Sirius-Red for collagen deposition.
Immunohistochemistry: Staining for α-SMA (alpha-smooth muscle actin) to identify activated hepatic stellate cells.
Endpoint: Reduction in collagen deposition, decreased number of activated HSCs, and lower expression of profibrotic genes in the TM5275-treated group.
In vitro assays using cell lines like the rat hepatic stellate cell line (HSC-T6) are used to dissect the molecular mechanisms.
Objective: To determine the direct effect of TM5275 on cell proliferation and signaling pathways.
Methodology:
Cell Culture: HSC-T6 cells are cultured in standard media.
Proliferation Assay: Cell viability and proliferation are measured using a WST-1 assay.
Western Blotting: Whole-cell lysates are analyzed to detect changes in the phosphorylation status of key signaling proteins like AKT, ERK1/2, and SMAD2/3.
Endpoint: Inhibition of stimulant-induced cell proliferation and suppression of pro-fibrotic signaling pathways (e.g., AKT phosphorylation) by TM5275.
Alternatives and Competitor Landscape
The choice between these alternatives depends on the desired therapeutic application, route of administration, and specific pathological context. While small molecules like TM5275 offer the advantage of oral bioavailability, biologics may provide enhanced specificity and longer half-lives.
Synergistic Potential of TM5275 in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Enhanced Antithrombotic Efficacy with TM5275 and tPA Combination In Vivo Antithrombotic Effects in a Rat Thrombosis Model Studies in a rat model of venous t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Enhanced Antithrombotic Efficacy with TM5275 and tPA Combination
In Vivo Antithrombotic Effects in a Rat Thrombosis Model
Studies in a rat model of venous thrombosis have shown that the combination of TM5275 and tPA exerts a synergistic effect, significantly reducing thrombus weight compared to either agent alone.
Table 1: Antithrombotic Efficacy of TM5275 and tPA in a Rat Model
Treatment Group
Dose
Mean Thrombus Weight (mg ± SD)
% Reduction vs. Vehicle
Vehicle
-
72.5 ± 2.0
-
TM5275
10 mg/kg
60.9 ± 3.0
16.0%
TM5275
50 mg/kg
56.8 ± 2.8
21.7%
tPA
0.3 mg/kg
-
-
TM5275 + tPA
5 mg/kg + 0.3 mg/kg
Similar to high dose tPA (3 mg/kg)
Significant enhancement
Ticlopidine (Reference)
500 mg/kg
Equivalent to TM5275 (50 mg/kg)
-
Data sourced from in vivo rat thrombosis models.
Profibrinolytic Effects on Vascular Endothelial Cells
Table 2: In Vitro Profibrinolytic Effects of TM5275
Treatment
Concentration
Effect on tPA-GFP Retention on VECs
Effect on Plasminogen Accumulation
Effect on Fibrin Clot Dissolution
Control (DMSO)
-
Baseline
Baseline
Baseline
TM5275
20 µM
Significantly prolonged
Enhanced
Enhanced
TM5275
100 µM
Significantly prolonged
Enhanced
Enhanced
Data from in vitro studies on vascular endothelial cells expressing GFP-tagged tPA.
Assessing TM5275 Sodium's Impact on Tumor Vasculature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Comparative Efficacy on Tumor Vasculature The following tables summarize the quantitative effects of TM5275 sodium and its alternatives on key parameters of...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy on Tumor Vasculature
The following tables summarize the quantitative effects of TM5275 sodium and its alternatives on key parameters of tumor vasculature, based on preclinical studies.
Table 1: In Vitro Inhibition of Endothelial Cell Tube Formation
Note: Specific quantitative data for TM5275 on tube formation was not available in the reviewed literature; data for the related compound TM5441 is presented. MVD refers to Microvessel Density.
Table 2: In Vivo Effects on Tumor Vasculature
Compound
Class
Dosage
Tumor Model
Key Vascular Effect
Quantitative Change
Reference
TM5441
PAI-1 Inhibitor
20 mg/kg daily
HT1080 & HCT116 xenografts
Vascular disruption
Not statistically significant effect on tumor growth
Tiplaxtinin (PAI-039)
PAI-1 Inhibitor
5 and 20 mg/kg
T24 bladder cancer xenograft
Reduced microvessel density
Significant reduction
Bevacizumab
VEGF Inhibitor
Varies
Ovarian Cancer
Reduced microvessel density
HR=0.40 (PFS, high MVD)
Sunitinib
VEGF Receptor Inhibitor
80 mg/kg
U87MG GBM xenograft
Reduced microvessel density
74% reduction
Combretastatin A-4P
Vascular Disrupting Agent
100 mg/kg
Murine tumor
Reduced perfused vascular volume
<10% of original volume at 6h
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Preparation of Matrigel: Thaw Matrigel on ice overnight. Using pre-cooled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate media containing the test compound (e.g., TM5275) or vehicle control.
Incubation: Seed the cells onto the prepared Matrigel. Incubate for 4-18 hours at 37°C to allow for tube formation.
Quantification: Visualize the tube network using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
In Vivo Tumor Xenograft Model and Microvessel Density (MVD) Analysis
This in vivo model evaluates the effect of a compound on tumor growth and the formation of new blood vessels within the tumor.
Tumor Cell Implantation: Subcutaneously inject human tumor cells (e.g., HT1080, T24) into the flank of immunodeficient mice.
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., TM5275 sodium) or vehicle control orally or via injection according to the specified dosage and schedule.
Tumor Growth Measurement: Monitor tumor volume regularly using calipers.
Immunohistochemistry for MVD: At the end of the study, excise the tumors and fix them in formalin. Embed the tumors in paraffin and section them. Stain the sections with an antibody against an endothelial cell marker, such as CD31.
MVD Quantification: Identify areas of highest vascularity ("hot spots") under low magnification. Count the number of stained microvessels in several high-power fields to determine the average microvessel density.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by TM5275 sodium and its alternatives, as well as a typical experimental workflow for assessing their impact on tumor vasculature.
TM5275 Sodium: A Comparative Analysis of its Pro-Apoptotic Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction to TM5275 and its Target: PAI-1 Comparative Efficacy of TM5275 in Inducing Apoptosis Quantitative Analysis of Apoptosis Induction The following...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to TM5275 and its Target: PAI-1
Comparative Efficacy of TM5275 in Inducing Apoptosis
Quantitative Analysis of Apoptosis Induction
The following tables summarize the quantitative data on the pro-apoptotic effects of TM5275 and the comparative compound TM5441 on different cancer cell lines.
Table 2: Induction of Apoptosis (Annexin V/PI Staining)
Cell Line
Compound
Concentration (µM)
% Early Apoptosis (Annexin V+/PI-)
% Late Apoptosis (Annexin V+/PI+)
HT1080 (Fibrosarcoma)
TM5275
75
-
~72.9% (total apoptosis)
HCT116 (Colorectal Carcinoma)
TM5275
100
-
~48.2% (total apoptosis)
HT1080 (Fibrosarcoma)
TM5275
50
Statistically significant increase
Statistically significant increase
TM5441
50
Statistically significant increase
Statistically significant increase
HCT116 (Colorectal Carcinoma)
TM5275
50
Statistically significant increase
Statistically significant increase
TM5441
50
Statistically significant increase
Statistically significant increase
Table 3: Cell Viability (IC50)
Cell Line
Compound
IC50 (µM)
MDA-MB-231 (Breast Cancer)
TM5275/TM5441
9.7 - 60.3
HCT116 (Colorectal Carcinoma)
TM5275/TM5441
9.7 - 60.3
HT1080 (Fibrosarcoma)
TM5275/TM5441
9.7 - 60.3
Jurkat (T-cell Leukemia)
TM5275/TM5441
9.7 - 60.3
Daoy (Medulloblastoma)
TM5275/TM5441
9.7 - 60.3
Mechanism of Action: The PAI-1/uPA Signaling Pathway
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental methodologies.
Caspase 3/7 Activity Assay
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
Treatment: Cells are treated with varying concentrations of TM5275, a comparator compound (e.g., TM5441), or a vehicle control (e.g., DMSO).
Incubation: Plates are incubated for a specified period (e.g., 48 hours).
Lysis and Reagent Addition: A luminogenic substrate for caspase-3 and caspase-7 is added to the wells.
Measurement: Luminescence, which is proportional to caspase activity, is measured using a plate reader.
Analysis: Data is normalized to the vehicle control to determine the fold change in caspase activity.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
Cell Culture and Treatment: Cells are cultured and treated with the compounds of interest as described above.
Cell Harvesting: Adherent cells are detached, and all cells (including those in the supernatant) are collected by centrifugation.
Staining: Cells are washed and resuspended in a binding buffer containing FITC-conjugated Annexin V and PI.
Incubation: The cell suspension is incubated in the dark to allow for staining.
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) is quantified.
Caption: Experimental workflow for assessing apoptosis.
Comparison with Other Apoptosis-Inducing Agents
While TM5275 demonstrates a clear pro-apoptotic effect, its potency can be contextualized by comparing it to other classes of apoptosis inducers.
HDAC Inhibitors: Compounds like sodium butyrate are known to induce apoptosis in cancer cells, often through the intrinsic pathway by altering the expression of Bcl-2 family proteins.
Chemotherapeutic Agents: Standard chemotherapeutic drugs such as doxorubicin and cisplatin induce apoptosis through DNA damage pathways.
Targeted Therapies: Other targeted therapies, such as IAP (Inhibitor of Apoptosis Protein) inhibitors, directly target anti-apoptotic proteins to promote cell death.
Comparative Efficacy of TM5275 and Other PAI-1 Inhibitors in Preclinical Disease Models
Performance in Cancer Models TM5275 and its derivative, TM5441, have been evaluated for their anti-tumorigenic properties in various cancer cell lines and in vivo models. Both compounds have been shown to decrease cell v...
Author: BenchChem Technical Support Team. Date: November 2025
Performance in Cancer Models
TM5275 and its derivative, TM5441, have been evaluated for their anti-tumorigenic properties in various cancer cell lines and in vivo models. Both compounds have been shown to decrease cell viability and induce apoptosis.
Table 1: Comparative In Vitro Efficacy of TM5275 and TM5441 in Human Cancer Cell Lines
Markedly ameliorated the development of hepatic fibrosis.
| TM5441 | Nω-nitro-L-arginine methyl ester (L-NAME)-induced periaortic fibrosis (mice) | Not specified | Resulted in a 34% reduction in periaortic fibrosis. |
In a model of trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice, which mimics intestinal fibrosis, oral administration of TM5275 at 50 mg/kg/day significantly attenuated collagen deposition. This anti-fibrotic effect was associated with an upregulation of matrix metalloproteinase-9 (MMP-9), an enzyme involved in extracellular matrix degradation.
Performance in Thrombosis Models
Table 3: Comparative Efficacy of PAI-1 Inhibitors in Preclinical Thrombosis Models
Compound
Disease Model
Dose
Key Findings
TM5275
In vitro human plasma clot lysis assay
Not specified
Effectively inhibited PAI-1, allowing for clot lysis similar to the addition of tPA.
Increased time to occlusive thrombosis from 18.2 min (control) to 46.1 min.
Tiplaxtinin (PAI-039)
Venous thrombosis (rats)
1 mg/kg
52% decrease in thrombus weight versus controls.
Experimental Protocols
Induction of Chronic Colitis and Intestinal Fibrosis (TNBS Model)
This protocol describes the induction of chronic colitis and fibrosis in mice, as utilized in the evaluation of TM5275.
Animals: Female BALB/c mice (6 weeks old) are used.
Induction: Chronic colitis is induced by weekly intrarectal injections of 2% trinitrobenzene sulfonic acid (TNBS).
Treatment: TM5275 is administered orally as a carboxymethyl cellulose (CMC) suspension daily for a specified period (e.g., 2 weeks) after the onset of fibrosis (e.g., after the 6th TNBS injection).
Assessment:
Histological Analysis: Colon tissues are stained with Masson's trichrome to visualize and quantify collagen deposition.
Collagen Assay: Tissue collagen content is measured using the Sircol collagen assay.
Ferric Chloride-Induced Arterial Thrombosis Model
This protocol outlines a common method for inducing arterial thrombosis to evaluate anti-thrombotic agents like Tiplaxtinin.
Animals: Male Sprague-Dawley rats are used.
Procedure: The carotid artery is exposed, and vascular injury is induced by the topical application of ferric chloride (FeCl3).
Assessment:
Blood Flow Monitoring: Blood flow in the carotid artery is monitored using an ultrasonic flow probe to determine the time to occlusive thrombosis.
Thrombus Weight: In venous thrombosis models, the formed thrombus is excised and weighed.
Comparative Efficacy of TM5275 Sodium in PAI-1 Overexpressing Models: A Guide for Researchers
This document summarizes key experimental data, details methodologies for critical in vivo and in vitro studies, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive unders...
Author: BenchChem Technical Support Team. Date: November 2025
This document summarizes key experimental data, details methodologies for critical in vivo and in vitro studies, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of TM5275's performance and mechanism of action.
Quantitative Data Summary
The following tables provide a structured overview of the in vitro and in vivo efficacy of TM5275 and its comparators.
Table 2: In Vivo Efficacy of TM5275 and Comparators
Compound
Model
Species
Dosing
Key Findings
Reference
TM5275 sodium
TNBS-induced Colitis
Mouse
50 mg/kg, oral, daily for 2 weeks
Decreased collagen deposition. Upregulated MMP-9.
TM5275 sodium
Rat Thrombosis Model
Rat
10 and 50 mg/kg
Significantly lower blood clot weights compared to vehicle.
TM5441
HT1080 & HCT116 Xenografts
Mouse
20 mg/kg, oral, daily
Increased tumor cell apoptosis and disrupted tumor vasculature.
Tiplaxtinin (PAI-039)
Vena Cava Thrombosis
Rat
3, 10, and 30 mg/kg
Significant reduction in thrombus weight.
Tiplaxtinin (PAI-039)
T24 & HeLa Xenografts
Mouse
5 and 20 mg/kg, oral
Markedly reduced subcutaneous tumor growth.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Liver Fibrosis in Rats
Animals: Male Wistar or Fischer 344 rats are commonly used.
Diet: The CDAA diet is characterized by a lack of choline and a defined amino acid composition, with a low quantity of methionine (0.1%).
Induction: Rats are fed the CDAA diet ad libitum for a period of 6 to 12 weeks. A control group receives a corresponding control diet.
Assessments:
Histopathology: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition to assess fibrosis.
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
Drug Administration: TM5275 or comparator compounds are typically administered orally via gavage daily for a specified treatment period during the diet administration.
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in Mice
Animals: Female CD-1 or BALB/c mice are often used.
Induction:
Mice are fasted for 24 hours.
Under light anesthesia, a catheter is inserted intrarectally.
A solution of TNBS (typically 2.5% in 50% ethanol) is administered to break the mucosal barrier and induce a Th1-mediated inflammatory response.
To establish a chronic model with fibrosis, repeated administrations of TNBS (e.g., weekly for 6-8 weeks) are performed.
Assessments:
Clinical Signs: Body weight, stool consistency, and the presence of fecal blood are monitored regularly.
Macroscopic Assessment: At the end of the study, the colon is excised, and its length and weight are measured. The presence of ulcerations and the thickness of the colon wall are scored.
Histopathology: Colon sections are stained with H&E to evaluate inflammation and Masson's trichrome to assess collagen deposition and fibrosis.
Biochemical Markers: Myeloperoxidase (MPO) activity in the colon tissue is measured as an indicator of neutrophil infiltration. Cytokine levels (e.g., TNF-α) can be measured in colon homogenates.
Drug Administration: TM5275 or other inhibitors are administered orally, typically starting after the establishment of chronic inflammation and fibrosis.
Proper Disposal of TM5275 Sodium: A Guide for Laboratory Professionals
Hazard and Disposal Summary All quantitative and qualitative data regarding the hazards and disposal of TM5275 sodium are summarized in the table below. This information is derived from the product's Safety Data Sheet (S...
Author: BenchChem Technical Support Team. Date: November 2025
Hazard and Disposal Summary
All quantitative and qualitative data regarding the hazards and disposal of TM5275 sodium are summarized in the table below. This information is derived from the product's Safety Data Sheet (SDS).
Parameter
Description
Product Name
TM5275 (sodium)
CAS Number
1103926-82-4
Primary Hazards
Harmful if swallowed (Acute toxicity, oral, Category 4).[1] Very toxic to aquatic life (Hazardous to the aquatic environment, acute hazard, Category 1).[1]
Personal Protective Equipment (PPE)
Lab coat, safety glasses, and appropriate chemical-resistant gloves.
Primary Disposal Route
Collection for disposal by an approved hazardous waste management service.[1]
Prohibited Disposal Methods
Do not dispose of down the drain or in regular trash. Avoid release to the environment.[1]
The following protocol outlines the mandatory steps for the safe disposal of TM5275 sodium waste, including pure compound, contaminated solutions, and empty containers.
1. Waste Segregation and Collection:
Designate a specific, clearly labeled hazardous waste container for TM5275 sodium waste. The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
Collect all waste containing TM5275 sodium, including unused solid compound, experimental solutions, and contaminated materials (e.g., pipette tips, weighing boats), in this designated container.
Do not mix TM5275 sodium waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Labeling of Waste Containers:
Label the waste container with "Hazardous Waste," the full chemical name "TM5275 sodium," and the associated hazards ("Toxic," "Environmental Hazard").
Indicate the accumulation start date on the label.
3. Storage of Waste:
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
Ensure the storage area is secure, away from drains, and in a location that minimizes the risk of spills.
4. Disposal of Empty Containers:
An empty container that held TM5275 sodium must be managed as hazardous waste.
If institutional policy allows for the decontamination of empty containers, triple rinse the container with a suitable solvent (e.g., ethanol or a solvent in which TM5275 sodium is soluble).
Collect the rinsate as hazardous waste in the designated TM5275 sodium waste container.
After triple rinsing, deface the original product label and dispose of the container as directed by your institution's EHS guidelines.
5. Arranging for Waste Pickup:
Once the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS office to arrange for pickup by a licensed hazardous waste disposal company.
Do not attempt to treat or neutralize the TM5275 sodium waste unless you have a validated and approved protocol from your EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of TM5275 sodium.
Personal protective equipment for handling TM5275 sodium
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling TM5275 sodium. It offers procedural, step-by-step guidance for safe oper...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling TM5275 sodium. It offers procedural, step-by-step guidance for safe operational use and disposal.
Hazard and Safety Data
TM5275 sodium is a chemical compound that requires careful handling to ensure laboratory safety. Below is a summary of its key hazard and storage information.
Parameter
Value
Reference
GHS Classification
Acute toxicity, oral (Category 4), H302; Hazardous to the aquatic environment, acute hazard (Category 1), H400
To ensure personal safety when handling TM5275 sodium, as well as other sodium compounds, the following personal protective equipment is mandatory.
Eye Protection: ANSI-approved, tight-fitting safety goggles are required.
Hand Protection: Chemical-resistant nitrile gloves are recommended. It is important to consult with the glove manufacturer to ensure compatibility.
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential to prevent skin exposure.
Respiratory Protection: If there is a risk of dust formation or inhalation, a full-face respirator with multi-purpose combination respirator cartridges should be used.
Experimental Protocol: Safe Handling of TM5275 Sodium
This protocol outlines the step-by-step procedure for the safe handling of TM5275 sodium in a laboratory setting.
1. Preparation and Engineering Controls:
All work with TM5275 sodium must be conducted in a certified chemical fume hood or a glove box to ensure adequate ventilation.
Ensure that a safety shower and an eyewash station are readily accessible before beginning any work.
Keep a supply of dry sand or a Class D fire extinguisher available in the work area for potential spills. Do not use water, carbon dioxide, or halogenated extinguishing agents.
Remove all sources of ignition and combustible materials from the handling area.
2. Handling Procedure:
Wear the appropriate personal protective equipment (PPE) as detailed above.
Wash hands thoroughly before and after handling the product. Avoid contact with skin, eyes, and clothing.
Do not eat, drink, or smoke in the area where TM5275 sodium is handled.
When transferring the powder, use spark-resistant tools.
Avoid the formation of dust during handling.
Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area.
3. Spill Management:
In the event of a spill, control all sources of ignition.
Wearing appropriate PPE, cover the spill with dry sand.
Use spark-resistant tools to scoop the spilled material into a designated container for disposal.
Do not use water or combustible materials like sawdust for cleanup.
4. First Aid Measures:
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing any contact lenses. Seek prompt medical attention.
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.
If Inhaled: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Disposal Plan
Proper disposal of TM5275 sodium and its containers is crucial to prevent environmental contamination.
Dispose of the contents and the container at an approved waste disposal plant.
Collect any spillage, as the substance is very toxic to aquatic life.
For waste scraps, a specific procedure for neutralization may be required. This generally involves slowly adding the scraps to 95% ethanol in an Erlenmeyer flask, followed by the careful addition of water to ensure complete reaction. This procedure should only be performed by trained personnel in a fume hood. The resulting solution must be labeled as hazardous waste and disposed of according to institutional and local regulations.
Workflow for Handling and Disposal of TM5275 Sodium
Caption: Workflow for Safe Handling and Disposal of TM5275 Sodium